Product packaging for Emetine hydrochloride(Cat. No.:CAS No. 14198-59-5)

Emetine hydrochloride

Cat. No.: B191166
CAS No.: 14198-59-5
M. Wt: 517.1 g/mol
InChI Key: HUEYSSLYFJVUIS-MRFSYGAJSA-N
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Description

Historical Context in Scientific Inquiry

Emetine (B1671215) is a natural alkaloid originally isolated from the root of the ipecacuanha plant (Carapichea ipecacuanha). researchgate.netnih.gov Its initial use in medicine was primarily as an emetic and for the treatment of amoebiasis. nih.govwikipedia.org The study of emetine's mechanism of action dates back to the 19th century with early investigations by scientists like François Magendie. wikipedia.org The isolation of emetine from the crude ipecac root extract, which also contains other alkaloids like cephaeline (B23452) and psychotrine, allowed for more controlled scientific study. wikipedia.org

The transition of emetine from a traditional remedy to a compound of academic interest was driven by the desire to understand its potent biological effects at a molecular level. Early research focused on its well-known anti-protozoal properties, but scientists soon discovered its profound impact on fundamental cellular processes, which opened up new avenues for its use as a research tool. researchgate.netwikipedia.org

Significance as a Research Compound

The primary significance of emetine hydrochloride in academic research lies in its potent and specific inhibition of protein synthesis in eukaryotic cells. wikipedia.orgbenthamopen.com It achieves this by binding to the 40S subunit of the ribosome, thereby blocking the movement of the ribosome along the messenger RNA (mRNA) and preventing the elongation of the polypeptide chain. researchgate.netwikipedia.org This property has made emetine an invaluable tool for molecular biologists studying protein degradation, gene regulation, and the cell cycle. wikipedia.orgbenthamopen.com

By arresting protein synthesis, researchers can investigate the half-life of specific proteins, study the effects of protein depletion on cellular pathways, and synchronize cell populations at specific stages of the cell cycle. benthamopen.com Furthermore, its interaction with the ribosome has been instrumental in elucidating the mechanics of protein translation. wikipedia.org The development of emetine-resistant cell lines, which often have alterations in the S14 ribosomal protein, has further contributed to our understanding of ribosomal structure and function. wikipedia.org

Overview of Diverse Biological Activities in Preclinical Models

Beyond its foundational role as a protein synthesis inhibitor, this compound has demonstrated a wide spectrum of biological activities in preclinical research, spanning antiviral, anticancer, and antiparasitic applications. These activities are largely attributed to its ability to inhibit protein and nucleic acid synthesis, as well as to modulate various cellular signaling pathways. researchgate.netbenthamopen.com

Antiviral Activity:

Emetine has shown potent antiviral activity against a broad range of DNA and RNA viruses in preclinical models. researchgate.netnih.gov Its mechanism of action can be virus-dependent. mdpi.com For some viruses, it acts as an entry inhibitor. mdpi.com In other cases, it inhibits viral replication by blocking the translation of viral polyproteins or by interfering with viral internal ribosome entry sites (IRESs). benthamopen.commdpi.com This broad-spectrum activity has made it a subject of research for its potential against various viral pathogens. researchgate.net

Table 1: Preclinical Antiviral Activity of Emetine

Virus Cell Line Key Finding Reference
Dengue virus (DENV) N/A Inhibited infection at an early stage of the viral replication cycle. benthamopen.com
Rabies virus Nerve cells Blocked the dissemination of the virus inside the cells. wikipedia.org
Human Cytomegalovirus (HCMV) Human foreskin fibroblasts Inhibited HCMV replication at nanomolar concentrations. nih.govplos.org
MERS-CoV and SARS-CoV Vero-E6 cells Showed remarkable activity against both viruses. nih.gov
Zika virus (ZIKV) N/A Demonstrated potent antiviral activity. mdpi.com
Ebola virus (EBOV) HeLa cells Showed dose-dependent inhibition of viral-like particle entry. mdpi.com

Anticancer Activity:

The anticancer properties of emetine have been investigated in numerous preclinical studies. researchgate.netresearchgate.net Its primary anticancer mechanism is the induction of apoptosis (programmed cell death) in cancer cells. researchgate.netnih.gov This is achieved through the regulation of pro-apoptotic and anti-apoptotic factors, interaction with DNA, and the suppression of protein biosynthesis. researchgate.netnih.gov Research has shown its effectiveness against various cancer cell lines in vitro and in xenograft models. nih.govresearchgate.net

Table 2: Preclinical Anticancer Activity of Emetine

Cancer Type Model Key Finding Reference
Gastric Cancer MGC803 and HGC-27 cells, MGC803 xenograft model Inhibited cell growth, induced apoptosis, and blocked migration and invasion. Regulated multiple signaling pathways including MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP. nih.gov
Pancreatic Cancer PaCa3 cells, PaCa3 xenografts Demonstrated cytotoxic effects, inhibited colony formation, and induced apoptosis. researchgate.net
Non-Small Cell Lung Cancer N/A Inhibited cell viability and stemness, and induced apoptosis through targeting Wnt/β-catenin signaling. nih.gov
Breast Cancer N/A Targeted upstream components of Wnt/β-catenin signaling, leading to its blockade. nih.gov
Leukemia AML cells, xenotransplantation mouse model Reduced cell viability, induced apoptosis and differentiation, and downregulated HIF-1α. glpbio.com

Antiparasitic Activity:

Emetine's historical use against amoebiasis is well-documented, and its antiparasitic activity remains a subject of research. wikipedia.orgmdpi.com It is effective against various protozoan parasites. benthamopen.com The mechanism of action is primarily the inhibition of protein synthesis in the parasites. benthamopen.com Studies have explored its efficacy against parasites like Entamoeba histolytica, Trypanosoma brucei, and Plasmodium falciparum. benthamopen.comresearchgate.net

Table 3: Preclinical Antiparasitic Activity of Emetine

Parasite Model Key Finding Reference
Entamoeba histolytica N/A Potent antiprotozoal activity. wikipedia.org
Trypanosoma brucei In vitro Displayed trypanocidal activity and induced apoptosis. benthamopen.com
Plasmodium falciparum 3D7 and K1 strains Showed potent anti-malarial efficacy. glpbio.com
Fasciola hepatica Mice, rats, and sheep Effective against immature parasites in the liver tissue. cabidigitallibrary.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H41ClN2O4 B191166 Emetine hydrochloride CAS No. 14198-59-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O4.ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H/t18-,21-,24+,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEYSSLYFJVUIS-MRFSYGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424947
Record name Emetine hydrochloride
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Molecular Weight

517.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316-42-7, 14198-59-5
Record name Emetine hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emetine monohydrochloride
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Record name Emetine hydrochloride
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Record name Emetine hydrochloride
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Biosynthesis and Natural Product Chemistry of Emetine Hydrochloride

Origin and Isolation from Natural Sources

Emetine (B1671215) is a primary alkaloid found in the roots and rhizomes of Psychotria ipecacuanha (also known as Carapichea ipecacuanha or Cephaelis ipecacuanha), a flowering plant in the Rubiaceae family native to Central and South America. nih.govredalyc.orgijper.org The plant has a long history of use in traditional medicine, primarily for its emetic properties. ijper.org The concentration of emetine and its related alkaloid, cephaeline (B23452), can vary, with the highest levels typically found in the roots. redalyc.orgresearchgate.net

The isolation of emetine hydrochloride from the plant material involves several steps. A common laboratory method includes pulverizing the dried roots and extracting the alkaloids using an acidic ethanol (B145695) solution. google.com Subsequent purification steps involve centrifugation, solvent evaporation, and pH adjustment to separate the alkaloids. google.com High-performance liquid chromatography (HPLC) is a crucial technique for the final separation and purification of emetine and cephaeline hydrochlorides. researchgate.netgoogle.com

Key Biosynthetic Pathways

The biosynthesis of emetine is a complex process that involves the convergence of two major metabolic pathways: the shikimate pathway, which produces dopamine (B1211576), and the terpenoid pathway, which yields secologanin (B1681713). wikipedia.orgexcli.desemanticscholar.org

Dopamine Biosynthesis from L-Tyrosine

The journey to emetine begins with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into dopamine, a critical precursor for the isoquinoline (B145761) core of the emetine molecule. wikipedia.orgexcli.de This pathway is a fundamental process in many plant and animal metabolic networks.

Secologanin Biosynthesis from Geranyl Diphosphate

Concurrently, the terpenoid pathway is at work. Geranyl diphosphate, a key intermediate in this pathway, undergoes a series of transformations to produce secologanin, a monoterpenoid indole (B1671886) alkaloid precursor. wikipedia.orgexcli.de

Pictet-Spengler Reaction in Isoquinoline Alkaloid Formation

A pivotal step in the formation of the ipecac alkaloids is the Pictet-Spengler reaction. wikipedia.orgwikipedia.org This reaction involves the condensation of dopamine and secologanin to form N-deacetylisoipecoside (the S-form) and N-deacetylipecoside (the R-form). wikipedia.org This crucial carbon-carbon bond formation establishes the fundamental tetrahydroisoquinoline skeleton of emetine. wikipedia.orgnumberanalytics.com While this reaction can occur non-enzymatically under acidic conditions, evidence suggests that in plants like Alangium, enzymes stereospecifically catalyze the formation of each diastereomer. nih.gov

Protoemetine (B1220032) Synthesis and O-Methylation Reactions

Following the Pictet-Spengler reaction, the S-form, N-deacetylisoipecoside, embarks on a series of transformations. These include O-methylations, deglucosylation (the removal of a glucose molecule), and reduction to form protoemetine. wikipedia.org Protoemetine then reacts with a second molecule of dopamine to create 7'-O-demethylcephaeline. wikipedia.org The final steps in the biosynthesis involve further O-methylation reactions. A 7'-O-methylation converts 7'-O-demethylcephaeline to cephaeline, and a subsequent 6'-O-methylation produces emetine. wikipedia.org

Enzymatic Transformations in Alkaloid Synthesis (e.g., O-methyltransferases)

The O-methylation reactions are critical for the final structure and activity of emetine and are catalyzed by specific enzymes called O-methyltransferases (OMTs). nih.govnih.gov Research has identified three key OMTs in P. ipecacuanha, designated as IpeOMT1, IpeOMT2, and IpeOMT3. nih.govnih.gov These enzymes exhibit specific roles in the methylation of the various hydroxyl groups on the precursor molecules. nih.govnih.gov For instance, IpeOMT1 is involved in the 6-O-methylation of N-deacetylisoipecoside and the final conversion of cephaeline to emetine. nih.govnih.gov IpeOMT3 is responsible for methylating the 7-hydroxy group of the isoquinoline skeleton before the formation of protoemetine. nih.govnih.gov The coordinated action of these OMTs, along with other enzymes like β-glucosidases that handle the deglucosylation step, ensures the efficient and ordered synthesis of emetine. nih.govnih.gov

PrecursorEnzymeProduct
L-TyrosineVarious enzymesDopamine
Geranyl diphosphateVarious enzymesSecologanin
Dopamine + SecologaninPictet-Spengler reaction (enzymatic/non-enzymatic)N-deacetylisoipecoside
N-deacetylisoipecosideIpeOMT1/IpeOMT26-O-methyl-N-deacetylisoipecoside
6-O-methyl-N-deacetylisoipecoside aglyconVarious enzymesProtoemetine
Protoemetine + DopamineCondensation reaction7'-O-demethylcephaeline
7'-O-demethylcephaelineIpeOMT2Cephaeline
CephaelineIpeOMT1Emetine

Stereochemical Aspects of Emetine Structure

The molecular structure of emetine is characterized by a high degree of stereochemical complexity, containing four stereogenic centers. The precise three-dimensional arrangement of the atoms is crucial for its biological activity. The absolute configuration of emetine is defined as (2S, 3R, 11bS)-2-{[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline. nih.govresearchgate.net The determination of this absolute configuration has been a significant undertaking, achieved through a combination of chemical degradation experiments, total synthesis, and spectroscopic methods such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgbenthamopen.compurechemistry.orgnih.govresearchgate.netnih.gov

The relative stereochemistry between the hydrogen atoms at C-2, C-3, and C-11b in the benzo[a]quinolizidine portion of the molecule is also critical for maintaining the correct spatial arrangement for biological activity. The elucidation of the complete stereochemistry was a result of meticulous studies that correlated emetine with compounds of known absolute configuration and through the analysis of its synthetic isomers. rsc.org

Table 1: Stereochemical Configuration of Emetine

Chiral Center Absolute Configuration
C-2 S
C-3 R
C-11b S
C-1' R

Biosynthesis of Emetine

The biosynthesis of emetine is a complex pathway that involves the convergence of two major metabolic routes: the shikimate pathway, which provides the dopamine precursor, and the terpenoid pathway, which yields secologanin. wikipedia.org The entire process can be broadly divided into several key stages, from the initial condensation reaction to a series of modifications that lead to the final emetine molecule.

Initial Pictet-Spengler Condensation

The biosynthesis is initiated by a Pictet-Spengler reaction between dopamine and the iridoid glucoside secologanin. nih.govnih.gov Interestingly, recent research suggests that this initial condensation may occur non-enzymatically and in a non-stereoselective manner within the plant vacuole. biorxiv.orgresearchgate.netmpg.de This reaction gives rise to two epimeric products: N-deacetylisoipecoside, which has the (S)-configuration at the newly formed chiral center (C-1), and N-deacetylipecoside, with the (R)-configuration. nih.gov

Enzymatic Processing of Intermediates

Following the initial condensation, the biosynthetic pathway proceeds specifically from the (S)-epimer, N-deacetylisoipecoside. nih.gov This intermediate undergoes a series of enzymatic transformations. One of the key steps is the removal of the glucose moiety, a reaction catalyzed by a specific β-D-glucosidase known as Ipecac alkaloid β-glucosidase (IpeGlu1). nih.gov

Subsequent to deglycosylation, the pathway involves a series of O-methylation reactions. nih.gov Research has identified several O-methyltransferases (OMTs), such as IpeOMT1, IpeOMT2, and IpeOMT3, which are responsible for the methylation of the hydroxyl groups on the isoquinoline rings. nih.gov These methylation steps, along with reduction and other modifications, lead to the formation of a key intermediate known as protoemetine. wikipedia.org

Final Assembly and Formation of Emetine

Protoemetine then undergoes a second Pictet-Spengler-type reaction, this time with another molecule of dopamine. This condensation forms the second isoquinoline ring system found in the final emetine structure, yielding 7'-O-demethylcephaeline. wikipedia.org The biosynthesis is completed by a final series of methylation reactions. A 7'-O-methylation converts 7'-O-demethylcephaeline into cephaeline, and a subsequent 6'-O-methylation of cephaeline produces emetine. wikipedia.orgnih.gov

The entire biosynthetic pathway is a testament to the intricate and highly regulated enzymatic machinery within medicinal plants. It is noteworthy that the biosynthesis of emetine has been shown to have evolved independently in different plant species. biorxiv.orgmpg.de

Table 2: Key Compounds in the Biosynthesis of Emetine

Compound Name Role in Biosynthesis
Dopamine Precursor from the shikimate pathway
Secologanin Precursor from the terpenoid pathway
N-deacetylisoipecoside (S)-epimer from the initial Pictet-Spengler reaction; enters the main biosynthetic pathway
N-deacetylipecoside (R)-epimer from the initial Pictet-Spengler reaction
Protoemetine Key intermediate formed after deglycosylation, methylation, and reduction
7'-O-demethylcephaeline Intermediate formed from the condensation of protoemetine and dopamine
Cephaeline Immediate precursor to emetine
Emetine Final biosynthetic product

Core Molecular Mechanisms of Action of Emetine Hydrochloride

Ribosomal Protein Synthesis Inhibition in Eukaryotic Systems

Emetine (B1671215) hydrochloride is a powerful inhibitor of protein synthesis in eukaryotic cells, a property that does not extend to prokaryotic systems. nih.govbenthamopen.com Its mechanism involves a multi-faceted interference with the function of ribosomes, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Binding to the 40S Ribosomal Subunit

The primary target of emetine is the 40S ribosomal subunit, the smaller of the two subunits that comprise the eukaryotic ribosome. benthamopen.comnih.gov Emetine binds irreversibly to a site on the 40S subunit, specifically in the E site (exit site). nih.govnih.govbiorxiv.org This binding event is a critical first step in its inhibitory action. Studies using cryo-electron microscopy have provided high-resolution structural data on the emetine-bound Giardia lamblia 80S ribosome, revealing specific interactions with 40S proteins and ribosomal RNA (rRNA) in the E site. nih.govpdbj.orgebi.ac.uk This irreversible binding stabilizes the ribosome, leading to an increase in polyribosomes and a depletion of free ribosomes. benthamopen.com

Inhibition of Peptide Chain Translocation

Following the binding event, emetine effectively halts the process of peptide chain elongation. nih.gov While it does not prevent the transpeptidation reaction itself—the formation of a peptide bond between amino acids—it specifically inhibits the translocation step. nih.gov Translocation is the crucial movement of the ribosome along the mRNA template, which is necessary to bring the next codon into the A site (aminoacyl site) for decoding. By preventing this movement, emetine stalls the ribosome, preventing the nascent polypeptide chain from growing. nih.govresearchgate.net

Disruption of Ribosomal Movement Along mRNA

The binding of emetine to the 40S subunit physically obstructs the movement of the ribosome along the mRNA strand. nih.govresearchgate.netmerckmillipore.com This blockade is essentially irreversible. researchgate.netmerckmillipore.com By locking the ribosome in place, emetine ensures that protein synthesis from that particular mRNA molecule cannot proceed. benthamopen.com This leads to an accumulation of ribosomes on the mRNA, forming polysomes that are translationally inactive. rupress.org

Inhibition of Mitochondrial Protein Synthesis

In addition to its well-documented effects on cytoplasmic ribosomes, emetine also selectively inhibits protein synthesis within mitochondria. benthamopen.comscbt.comnih.gov Research has shown that emetine can disrupt the synthesis of proteins encoded by the mitochondrial genome in various systems, including mouse liver. benthamopen.comnih.gov This adds another layer to its cellular toxicity, as mitochondrial protein synthesis is essential for cellular respiration and energy production.

Interference with Nucleic Acid Synthesis and Function

Beyond its profound impact on protein synthesis, emetine hydrochloride also interferes with the synthesis and function of nucleic acids, specifically DNA. nih.govbenthamopen.com

Inhibition of DNA Replication (Early S phase)

Emetine has been shown to inhibit DNA replication, with its action being most pronounced during the early S phase of the cell cycle. benthamopen.commerckmillipore.comnih.gov The mechanism of this inhibition is thought to be secondary to its primary effect on protein synthesis. sigmaaldrich.comnih.gov Ongoing protein synthesis is a prerequisite for the accurate replication of DNA. By acutely blocking the production of essential proteins required for DNA synthesis, emetine indirectly halts the replication process. sigmaaldrich.comnih.gov Studies have demonstrated that the block in protein synthesis by emetine precedes its effects on DNA replication. nih.gov Cytometric analysis has confirmed that emetine acts at the early S phase to block DNA synthesis. nih.gov

Cellular Process Specific Target/Mechanism Effect References
Ribosomal Protein Synthesis Binds to the 40S ribosomal subunit (E site)Irreversible inhibition of protein synthesis benthamopen.comnih.govnih.govbiorxiv.org
Inhibits peptide chain translocationHalts the elongation of the polypeptide chain nih.govnih.govresearchgate.net
Disrupts ribosomal movement along mRNAPrevents the ribosome from reading the mRNA template nih.govbenthamopen.comresearchgate.netmerckmillipore.com
Mitochondrial Protein Synthesis Inhibits mitochondrial ribosomesDisrupts cellular energy production benthamopen.comscbt.comnih.gov
Nucleic Acid Synthesis Inhibits DNA replicationBlocks the cell cycle in the early S phase benthamopen.commerckmillipore.comnih.govsigmaaldrich.comnih.gov

Interference with RNA Synthesis and Activities

This compound exerts a significant inhibitory effect on RNA synthesis and function, a mechanism that contributes to its broad biological activities. benthamopen.com The compound is recognized as an RNA polymerase inhibitor, effectively suppressing the replication of a wide range of RNA viruses. tocris.comrndsystems.com Its action is not limited to viral RNA; it also affects cellular RNA synthesis in a dose-dependent manner, with different concentrations required to inhibit various RNA species. benthamopen.com This inhibition can transition from a reversible to an irreversible state. benthamopen.com

In studies involving HeLa cells, emetine has been shown to inhibit the biosynthesis of RNA. benthamopen.com The process is dose-dependent, indicating that the extent of inhibition is related to the concentration of the compound. benthamopen.com Furthermore, the nature of this inhibition can change over time, beginning as a reversible process and becoming permanent with continued exposure. benthamopen.com

Emetine's antiviral properties are prominently linked to its ability to disrupt viral RNA synthesis. For instance, in Dengue virus (DENV)-infected cells, emetine strongly reduces the production of both positive-strand and negative-strand viral RNA. longdom.org Quantitative RT-PCR assays revealed a dramatic decrease in viral RNA levels in the presence of emetine. longdom.org This suggests that emetine impedes the synthesis of dengue viral RNA, a critical step in the viral replication cycle. longdom.org The proposed mechanism involves the direct inhibition of DENV protein synthesis, which in turn halts the formation of the viral replication complexes necessary for RNA synthesis. longdom.org Ultrastructural analysis has confirmed that emetine treatment leads to the abortion of these membranous replication complexes. longdom.org

Further research has elucidated a more specific molecular target for emetine's anti-RNA-synthesis activity. In the context of Zika virus (ZIKV), emetine directly inhibits the RNA-dependent RNA polymerase (RdRp) activity of the ZIKV non-structural protein 5 (NS5). nih.gov Molecular modeling and docking studies predict that emetine binds to an allosteric site near the priming loop of the RdRp, a region critical for its catalytic function. nih.gov This binding is thought to interfere with the polymerase's ability to synthesize viral RNA. nih.gov

Beyond direct inhibition of RNA synthesis, emetine also interacts with specific RNA secondary structures known as G-quadruplexes. oup.comoup.com These structures, formed in guanine-rich sequences, are involved in regulating various cellular processes, including alternative splicing. oup.combiorxiv.org Emetine has been shown to bind to and disrupt RNA G-quadruplexes, thereby modulating alternative splicing events. oup.combiorxiv.org For example, it can inhibit the exon inclusion that is dependent on the presence of a G-quadruplex structure. oup.comoup.com This interaction is dose-dependent and leads to a conformational change in the G-quadruplex, as observed through circular dichroism spectroscopy. biorxiv.orgresearchgate.net By disrupting these structures, emetine can also interfere with the binding of proteins, such as hnRNPF, that recognize and interact with G-quadruplexes to regulate splicing. oup.comresearchgate.net

Table 1: Effects of this compound on RNA Synthesis and Activities

Organism/System Effect Mechanism Citation(s)
Eukaryotic Cells (general) Inhibition of RNA synthesis RNA polymerase inhibitor tocris.comrndsystems.com
HeLa Cells Dose-dependent inhibition of RNA biosynthesis Progresses from reversible to irreversible inhibition benthamopen.com
Dengue Virus (DENV) Strong reduction of positive- and negative-strand viral RNA Impedes viral RNA synthesis, likely via inhibition of viral protein synthesis and replication complex formation longdom.org
Zika Virus (ZIKV) Inhibition of NS5 RNA-dependent RNA polymerase (RdRp) activity Binds to an allosteric site on the RdRp nih.gov
RNA G-quadruplexes Disrupts G-quadruplex structure, modulates alternative splicing Binds to G-quadruplexes, interferes with protein binding (e.g., hnRNPF) oup.comoup.combiorxiv.orgresearchgate.net

DNA Interaction and Intercalation

Research has shown that emetine can inhibit DNA synthesis. benthamopen.com In HeLa cells, this inhibition has been described as irreversible. benthamopen.com Studies in mice have demonstrated that a single subcutaneous dose of emetine can significantly reduce DNA synthesis in thymic cells. benthamopen.com A recent study has clarified that emetine's blockage of DNA replication is a consequence of its inhibition of protein biosynthesis, likely due to the depletion of essential proteins like histones required for DNA replication, rather than a direct and specific inhibition of lagging strand synthesis as previously thought. nih.gov This global impact on DNA replication affects both the leading and lagging strands. nih.gov

The interaction of emetine with DNA is not limited to the inhibition of its synthesis. Evidence suggests that emetine can directly interact with the DNA molecule, with some studies pointing towards DNA intercalation as a possible mechanism. benthamopen.compatsnap.com Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, which can disrupt its structure and function. patsnap.com This mode of action has been proposed to contribute to its activity against certain parasites, such as Trypanosoma b. brucei, where it is thought to induce apoptosis through a combination of DNA intercalation and protein biosynthesis inhibition. benthamopen.com

Furthermore, emetine has been shown to interact with specific DNA secondary structures, namely G-quadruplexes. oup.comoup.com These are four-stranded structures formed in guanine-rich regions of DNA and are implicated in the regulation of gene expression, including in the promoters of oncogenes like c-myc. oup.comnih.gov Studies have demonstrated that emetine can bind to DNA G-quadruplex structures. oup.comoup.com For instance, it has shown detectable effects on both the antiparallel G-quadruplex from the Thrombin binding aptamer (TBA) and the parallel DNA G-quadruplex found in the c-myc promoter. oup.com While its effect on TBA was weaker, the interaction with the c-myc G-quadruplex was more significant. oup.com Another study found that emetine showed a notable affinity for both G-quadruplex and duplex DNA without significant selectivity between the two. nih.gov This interaction with G-quadruplexes presents another layer to the compound's interference with nucleic acid functions.

Table 2: Research Findings on this compound's Interaction with DNA

Aspect of Interaction Research Finding Model System/Target Citation(s)
DNA Synthesis Inhibition Irreversibly inhibits DNA synthesis. HeLa Cells benthamopen.com
DNA Synthesis Inhibition Reduces DNA synthesis in thymic cells. Mice benthamopen.com
DNA Synthesis Inhibition Blocks both leading and lagging strand synthesis as a result of inhibiting protein biosynthesis. U2OS and RPE1 cells nih.gov
Direct DNA Interaction Induces apoptosis in part through DNA intercalation. Trypanosoma b. brucei benthamopen.com
G-quadruplex Interaction Binds to DNA G-quadruplexes, with a notable effect on the c-myc promoter G-quadruplex. Thrombin binding aptamer (TBA), c-myc promoter oup.comoup.com
G-quadruplex Interaction Shows affinity for both G-quadruplex and duplex DNA. Human telomeres (tel₂₆), c-myc oncogene promoter nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Cephaeline (B23452)
hnRNPF

Antiparasitic Research on Emetine Hydrochloride

Mechanisms against Entamoeba histolytica

Research indicates that emetine (B1671215) hydrochloride induces a form of programmed cell death in Entamoeba histolytica trophozoites. researchgate.netresearchgate.net This process involves a series of distinct morphological and biochemical changes within the parasite.

Reduction of Cytoplasmic Volume

Upon exposure to emetine, E. histolytica trophozoites undergo a noticeable reduction in their cytoplasmic volume. researchgate.netbenthamopen.com This cellular shrinkage is a key morphological indicator of the induced cell death pathway, while the integrity of the plasma membrane is maintained. researchgate.netbenthamopen.com

Nuclear Condensation and DNA Fragmentation

A hallmark of the emetine-induced cell death in E. histolytica is the condensation of the nucleus and the fragmentation of its DNA. researchgate.netbenthamopen.com This process signifies irreversible damage to the parasite's genetic material, a critical step leading to its demise. researchgate.net

Reactive Oxygen Species (ROS) Generation

Table 1: Effects of Emetine on Entamoeba histolytica

MechanismObserved EffectReference
Cytoplasmic VolumeReduction in volume researchgate.netbenthamopen.com
NucleusCondensation and DNA fragmentation researchgate.netbenthamopen.com
Biochemical ChangeIncreased Reactive Oxygen Species (ROS) researchgate.netbenthamopen.com

Activity against Plasmodium falciparum

Emetine hydrochloride also demonstrates potent activity against Plasmodium falciparum, primarily by targeting the parasite's protein synthesis machinery. researchgate.netelifesciences.org

Interaction with E-Site of 40S Ribosomal Subunit

The primary molecular target of emetine in P. falciparum is the 40S ribosomal subunit. elifesciences.orgnih.gov Specifically, emetine binds to the E-site (exit site) of this subunit. researchgate.netelifesciences.orgnih.gov Cryo-electron microscopy studies have revealed the precise location of emetine binding at the interface between 18S rRNA helices and the protein uS11. nih.gov This interaction is crucial for its inhibitory action.

Inhibition of Peptide Chain Translocation in Parasitic Ribosomes

By binding to the E-site, emetine effectively blocks the translocation step of protein synthesis. researchgate.netelifesciences.orgbiorxiv.org This inhibition prevents the movement of the ribosome along the messenger RNA (mRNA), thereby halting the elongation of the polypeptide chain. biorxiv.org This disruption of protein production is ultimately lethal to the parasite. plos.org

Table 2: Emetine's Activity Against Plasmodium falciparum Ribosomes

AspectDetailsReference
Target40S ribosomal subunit elifesciences.orgnih.gov
Binding SiteE-site (exit site) researchgate.netelifesciences.orgnih.gov
Mechanism of ActionInhibition of peptide chain translocation researchgate.netelifesciences.orgbiorxiv.org

Antileishmanial Activity (Leishmania donovani)

This compound has demonstrated notable activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Research has shown that emetine is active against various Leishmania species. rsdjournal.org In one study screening a natural product-based library, emetine dihydrochloride (B599025) was identified as having activity against L. donovani DD8. mdpi.com

While specific IC₅₀ values for this compound against L. donovani are a focus of ongoing research, related compounds have shown significant antileishmanial effects. For instance, cephaeline (B23452), another ipecac alkaloid structurally similar to emetine, exhibited potent activity against L. donovani with an IC₅₀ greater than 0.03 µg/mL. rsdjournal.org In broader studies on cutaneous leishmaniasis caused by Leishmania major, this compound was among the compounds tested for topical treatment, although other agents showed greater efficacy in the tested formulations. asm.orgresearchgate.net The primary mechanism of its antileishmanial action is believed to be the inhibition of protein synthesis within the parasite. benthamopen.comscribd.com

Table 1: Antileishmanial Activity of Related Ipecac Alkaloids

Compound Target Species Activity Metric Result Reference
Cephaeline Leishmania donovani IC₅₀ > 0.03 µg/mL rsdjournal.org
Emetine Leishmania donovani DD8 - Active mdpi.com

Note: This table includes data on related compounds to provide context for the antileishmanial potential of this compound.

Trypanocidal Activity

This compound has shown significant efficacy against trypanosomes, the parasites responsible for diseases such as Chagas disease and African sleeping sickness. benthamopen.com

Research has confirmed the trypanocidal activity of this compound against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.combenthamopen.com In a screening of a natural product-based library, emetine dihydrochloride was found to be active against T. cruzi with a 50% inhibitory concentration (IC₅₀) of 0.09 ± 0.01 µM. mdpi.com The study also noted that the compound exhibited moderate selectivity for T. cruzi in relation to 3T3 cells, suggesting a degree of specific toxicity towards the parasite's replicating form. mdpi.com

This compound has also been investigated for its activity against Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). benthamopen.comresearchgate.net Studies have demonstrated its potent trypanocidal effects. One study reported an IC₅₀ value of 0.05 ± 0.01 µM for emetine dihydrochloride against T. b. brucei. mdpi.com Another investigation into the molecular mode of action confirmed that emetine inhibits protein biosynthesis in T. brucei in a time- and concentration-dependent manner. researchgate.net This study also proposed that DNA intercalation is an additional mechanism contributing to its trypanocidal action. researchgate.net Furthermore, it was observed that emetine caused cell cycle arrest in the parasites. researchgate.net

Table 2: Trypanocidal Activity of Emetine Dihydrochloride

Parasite Species IC₅₀ (µM) Key Findings Reference
Trypanosoma cruzi 0.09 ± 0.01 Moderate selectivity for T. cruzi over 3T3 cells. mdpi.com
Trypanosoma brucei brucei 0.05 ± 0.01 No selectivity for HEK-293 cells. mdpi.com
Trypanosoma brucei brucei - Inhibition of protein biosynthesis, DNA intercalation, cell cycle arrest. researchgate.net

Anthelminthic Activity (e.g., Protostrongylus rufescens, Muellerius spp)

This compound has been evaluated for its effectiveness against certain helminths, specifically lungworms in ruminants. benthamopen.comscribd.com

In studies investigating treatments for lungworm infections in goats, this compound demonstrated notable efficacy. Against Protostrongylus rufescens, a 91% efficacy was reported. nih.gov For infections with Muellerius spp., the efficacy was recorded at 68%. benthamopen.comnih.gov These findings highlight the potential of this compound in veterinary applications for controlling specific nematode infestations. nih.govnih.gov

Table 3: Anthelminthic Efficacy of this compound in Goats

Parasite Species Efficacy Reference
Protostrongylus rufescens 91% nih.gov
Muellerius spp. 68% benthamopen.comnih.gov

Antiviral Research on Emetine Hydrochloride

Broad-Spectrum Antiviral Activity in Preclinical Models

Emetine (B1671215) has shown potent antiviral effects against a diverse array of viruses in laboratory settings. nih.govacs.org This broad-spectrum activity is a key characteristic of its therapeutic potential.

Activity against RNA Viruses

In preclinical studies, emetine has been found to inhibit the replication of several RNA viruses. nih.gov These include, but are not limited to, coronaviruses such as SARS-CoV, MERS-CoV, and SARS-CoV-2, as well as Zika virus, Ebola virus, and Dengue virus. nih.govfocusbiomolecules.comrndsystems.com Research has shown that emetine can effectively suppress viral replication in cell cultures at non-cytotoxic concentrations. nih.gov For instance, in studies involving Dengue virus, emetine was observed to significantly reduce the production of both positive-strand and negative-strand viral RNA. longdom.org This inhibition of viral RNA synthesis is a key mechanism of its action against these pathogens. longdom.org

Activity against DNA Viruses

Emetine's antiviral activity is not limited to RNA viruses; it has also demonstrated efficacy against DNA viruses. nih.gov Preclinical research has documented its inhibitory effects on viruses such as buffalopoxvirus (BPXV) and bovine herpesvirus 1 (BHV-1). nih.gov Studies have shown that emetine treatment leads to a reduction in the synthesis of viral DNA for these viruses. nih.gov Furthermore, it has shown activity against human cytomegalovirus (HCMV), where it was found to inhibit viral replication during the early stages. plos.org

Table 1: Preclinical Antiviral Activity of Emetine Hydrochloride against Various Viruses

Virus Type Virus Observed Effect in Preclinical Models
RNA Viruses SARS-CoV-2 Inhibition of viral replication and protein synthesis. focusbiomolecules.comrndsystems.comnih.gov
MERS-CoV Inhibition of viral entry. acs.orgmdpi.com
SARS-CoV Potent antiviral activity with a low EC50 value. nih.gov
Dengue Virus (DENV) Inhibition of viral RNA synthesis. clinicaltrials.govlongdom.org
Zika Virus Inhibition of viral replication and entry. focusbiomolecules.commedkoo.com
Ebola Virus Inhibition of viral replication and entry. focusbiomolecules.commedkoo.com
Peste des petits ruminants virus (PPRV) Inhibition of viral replication. nih.gov
Newcastle disease virus (NDV) Inhibition of viral replication. nih.gov
DNA Viruses Human Cytomegalovirus (HCMV) Inhibition of viral replication at early stages. plos.orgmdpi.com
Buffalopoxvirus (BPXV) Inhibition of viral replication. nih.gov
Bovine Herpesvirus 1 (BHV-1) Inhibition of viral replication. nih.gov

Mechanisms against Coronaviruses (e.g., SARS-CoV, MERS-CoV, SARS-CoV-2)

The mechanisms through which emetine exerts its antiviral effects, particularly against coronaviruses, are multifaceted and involve targeting both viral and host cellular processes. nih.govacs.org

Interference with Viral Entry Mechanisms

Some studies suggest that emetine can interfere with the initial stages of viral infection. mdpi.com For Middle East respiratory syndrome coronavirus (MERS-CoV), emetine was shown to act as an entry inhibitor, effectively blocking the virus's ability to infect cells. acs.orgmdpi.com While this mechanism has been observed for MERS-CoV, it is thought that a similar action could be applicable to other coronaviruses like SARS-CoV-2 due to similarities in their entry mechanisms. acs.org However, other research focusing on SARS-CoV-2 indicated that emetine's primary impact was on post-entry steps, specifically viral RNA and protein synthesis, rather than attachment or entry. nih.govnih.gov

Disruption of Viral mRNA Binding with eIF4E

A significant mechanism of emetine's action against SARS-CoV-2 involves the host's protein synthesis machinery. nih.govnih.gov Emetine has been shown to disrupt the binding of the SARS-CoV-2 viral mRNA with the eukaryotic translation initiation factor 4E (eIF4E). nih.govnih.gov The eIF4E protein is a crucial component for the initiation of protein translation in host cells. nih.gov By interfering with this interaction, emetine effectively inhibits the translation of viral proteins, thereby suppressing viral replication. nih.govnih.gov Molecular docking studies further suggest that emetine may bind to the cap-binding pocket of eIF4E, mimicking the natural binding of m7-GTP. nih.govnih.gov

Inhibition of Viral Replication in Cellular Assays

This compound has been shown to be a potent inhibitor of viral replication in cellular assays. researchgate.net Studies have demonstrated its effectiveness against a broad range of RNA and DNA viruses. rndsystems.com For instance, in Vero cells, emetine was effective in the low nanomolar range against SARS-CoV-2. nih.gov The antiviral action is primarily mediated by inhibiting virus replication within the target cells rather than inactivating cell-free virions. nih.gov Research on Human Cytomegalovirus (HCMV) indicated that emetine's inhibitory activity occurs during the immediate-early to early stages of viral replication. plos.org Similarly, against Dengue virus (DENV), emetine substantially reduces viral titer yields in human cell lines. longdom.org

Activity against Dengue Virus (DENV)

This compound has shown potent antiviral activity against all four serotypes of the Dengue virus (DENV). longdom.orgresearchgate.net Its inhibitory effects have been observed in various human cell lines, including Huh-7 and BHK-21. longdom.orgnih.gov

Research indicates that this compound acts at the early stages of the DENV replication cycle. longdom.orgresearchgate.net Time-course studies have revealed that the compound's inhibitory effect is most pronounced during the initial phases of viral replication. longdom.org It does not appear to target the entry process of the virus into host cells. researchgate.net When naked dengue viral RNA was transfected directly into cells, the inhibitory effect of emetine on DENV infectivity was still observed, suggesting its mechanism of action occurs after the viral genome is released into the cytoplasm. longdom.org It is thought that emetine may block the translation of the polyprotein precursor, a critical step for the formation of viral proteins and subsequent RNA replication. researchgate.net

A key mechanism of emetine's anti-DENV activity is the significant impediment of viral RNA synthesis. longdom.orgresearchgate.net Quantitative reverse transcription PCR (qRT-PCR) assays have demonstrated that emetine treatment leads to a drastic reduction in both positive-strand and negative-strand DENV RNA levels. longdom.orgresearchgate.net For example, at a concentration of 0.5 µM, emetine reduced positive-strand viral RNA by 1000-fold and negative-strand viral RNA by 10,000-fold at 24 hours post-infection. longdom.org This strong reduction in viral RNA suggests that emetine directly interferes with the viral RNA synthesis pathway. longdom.orgclinicaltrials.gov

Inhibition of DENV2 RNA by Emetine (0.5 µM) at 24h Post-Infection
Viral RNA StrandFold Reduction Compared to Control
Positive-strand1000-fold
Negative-strand10,000-fold

Further investigation into the ultrastructural effects of emetine on DENV-infected cells revealed that the compound disrupts the formation of membranous replication complexes. longdom.orgresearchgate.net These complexes, which are composed of viral proteins, genomic RNA, and host factors, are essential for efficient viral replication. nih.gov Transmission electron microscopy has shown that in the presence of emetine, the development of these DENV-induced structures is aborted. longdom.orgresearchgate.net This disruption of the replication architecture further contributes to the inhibition of viral propagation. researchgate.net

Activity against Zika Virus (ZIKV)

Emetine has been identified as a potent inhibitor of the Zika virus (ZIKV), another member of the Flavivirus genus. nih.govresearchgate.net It demonstrates efficacy both in vitro, with a low nanomolar half-maximal inhibitory concentration (IC50), and in vivo. nih.govresearchgate.net

A primary mechanism of emetine's action against ZIKV is the inhibition of the NS5 RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.net The NS5 protein is crucial for viral replication. nih.gov Cell-free recombinant ZIKV NS5 assays have shown that emetine directly inhibits the polymerase activity of NS5 with an IC50 of 121 nM. nih.gov Molecular modeling studies suggest that emetine binds to an allosteric site near the priming loop of the ZIKV NS5 polymerase, a region known as the "N pocket," which is also a target for non-nucleoside inhibitors of the DENV RdRp. nih.govresearchgate.net This binding interaction is believed to interfere with the catalytic function of the polymerase, thereby inhibiting viral replication. nih.gov

Inhibitory Concentration of Emetine against ZIKV
Assay TypeParameterValue (nM)
Cell-based viral infection assay (SNB-19 cells)IC5029.8
Classical ZIKV titer assay (Vero cells)IC508.74
Cell-free ZIKV NS5 RNA polymerase assayIC50121

Disruption of Lysosomal Function

Emetine has been identified to disrupt lysosomal function, a mechanism that contributes to its antiviral effects, particularly against viruses that rely on endosomal entry pathways. researchgate.netnih.gov Research has shown that emetine can inhibit the entry of Ebola virus (EBOV) and Zika virus (ZIKV) by interfering with lysosomal processes necessary for viral penetration into the cytoplasm. researchgate.netnih.govabbexa.com This disruption of lysosomal function represents a key host-directed antiviral strategy of emetine. nih.gov

Activity against Ebola Virus (EBOV) Entry

Emetine has been shown to be a potent inhibitor of Ebola virus (EBOV) infection. researchgate.netnih.gov Its mechanism of action against EBOV involves the inhibition of viral entry into host cells. nih.govrhhz.net Studies using a viral-like particle (VLP) entry assay demonstrated that emetine inhibits EBOV VLP entry in a dose-dependent manner. nih.govrhhz.net Specifically, in HeLa cells, the half-maximal inhibitory concentration (IC₅₀) for the inhibition of EBOV VLP entry was found to be 10.2 μM. nih.govrhhz.net Furthermore, in live virus assays using Vero E6 cells, emetine showed potent activity against EBOV infection with an IC₅₀ of 16.9 nM. nih.govrhhz.net This suggests that emetine's ability to decrease viral entry is a significant contributor to its anti-EBOV efficacy. researchgate.netnih.gov

Activity against Human Cytomegalovirus (HCMV)

Emetine has been identified as a potent inhibitor of human cytomegalovirus (HCMV) replication. nih.govplos.orgnih.gov It exhibits its anti-HCMV effects at nanomolar concentrations, with a reported half-maximal effective concentration (EC₅₀) of approximately 40 nM in human foreskin fibroblasts. rhhz.netplos.orgnih.gov The antiviral action of emetine against HCMV occurs after the virus enters the host cell but before the initiation of viral DNA replication, leading to a reduction in the expression of viral proteins. plos.orgnih.gov

Dependence on 40S Ribosomal Protein S14 (RPS14)

The anti-HCMV activity of emetine is uniquely dependent on the host cell's 40S ribosomal protein S14 (RPS14). nih.govplos.orgmdpi.com Research has shown that emetine's ability to inhibit HCMV replication is contingent on the binding of RPS14 to another cellular protein, MDM2. rhhz.netplos.org In cells where RPS14 was knocked down, emetine failed to inhibit HCMV replication, confirming the critical role of this ribosomal protein in emetine's antiviral mechanism against HCMV. nih.govplos.org Emetine induces the translocation of RPS14 into the nucleus during infection, a key step in its inhibitory action. plos.orgnih.gov

Disruption of HCMV-Induced MDM2-p53 Interaction

A crucial aspect of emetine's anti-HCMV mechanism is its ability to disrupt the interaction between the cellular proteins MDM2 and p53, which is an interaction induced by HCMV infection. nih.govplos.orgmdpi.com In high-density cell cultures, emetine treatment leads to the binding of RPS14 to MDM2. plos.org This new complex formation effectively disrupts the existing MDM2-p53 interaction. nih.govplos.org The disruption of the MDM2-p53 complex by emetine results in the stabilization of both proteins. nih.gov This host-dependent mechanism, which exploits the cellular RPS14 protein to interfere with the MDM2-p53 interaction, represents a novel antiviral strategy. nih.govplos.org

Activity against Vaccinia Virus Replication

Emetine has been identified as an effective inhibitor of vaccinia virus replication. benthamopen.com It demonstrates this antiviral activity at non-cytotoxic concentrations. benthamopen.com Research has shown that emetine can inhibit plaque formation at a concentration of 0.25 μM and achieves a 99% reduction in the 48-hour virus yield (IC₉₉) at a concentration of 0.1 μM. benthamopen.com Further studies have indicated that emetine interferes with the assembly of the vaccinia virus. nih.gov

Activity against Rabies Virus

Emetine has been shown to block the retrograde axonal transport of the rabies virus (RABV). nih.govresearchgate.net This inhibitory effect is significant as it hinders the virus's ability to travel from the initial site of infection in the periphery to the central nervous system. wikipedia.org Studies have demonstrated that emetine can immobilize endosomes carrying the rabies virus or significantly slow their movement within nerve cells. wikipedia.org Importantly, this effect appears to be specific to virus-containing endosomes, as emetine did not affect the transport of endosomes devoid of the virus. wikipedia.org The antiviral action of emetine against rabies virus occurs after the virus has entered the axon, suggesting it targets the transport mechanism rather than viral entry itself. nih.gov

Blocking Dissemination within Nerve Cells

This compound has been shown to effectively block the dissemination of certain viruses within nerve cells. wikipedia.org For neuroinvasive viruses such as rabies virus (RABV) and pseudorabies virus (PRV), infection begins in peripheral tissues and is followed by the invasion of axon termini. nih.govslu.se The virus particles must then undertake long-distance retrograde axonal transport to reach the neuronal cell bodies, where replication occurs. nih.govprinceton.edu

Research using compartmentalized neuron cultures, which physically separate axons from their cell bodies, has demonstrated that the local application of emetine to axons significantly curtails this process. In studies on RABV, axonal treatment with emetine dramatically blocked retrograde infection, reducing the percentage of infected cell bodies from 30% to less than 0.5%. nih.gov This effect was observed even when emetine was applied one hour after the initial infection, indicating that it acts after the virus has already entered the axon. nih.gov

Similar findings were reported for the alpha-herpesvirus PRV. The addition of emetine to axons infected with PRV resulted in a significant reduction in the number of viral particles successfully reaching the cell body compartment. slu.se Quantitative analysis revealed that emetine treatment reduced the amount of viral genomic DNA reaching the cell body chamber by 86.5%. slu.se This evidence underscores emetine's capacity to interrupt the crucial stage of viral transport within neurons, thereby preventing the establishment of a productive infection in the nervous system. nih.govslu.se

Effect of Emetine on Viral Dissemination in Neurons

VirusExperimental SystemKey FindingQuantitative ReductionSource
Rabies Virus (RABV)Compartmentalized sympathetic neuron cultureAxonal emetine treatment blocked retrograde infection of cell bodies.Infected cell bodies reduced from 30% to <0.5%. nih.gov
Pseudorabies Virus (PRV)Compartmentalized superior cervical ganglia neuron cultureEmetine treatment of axons reduced retrograde transport to cell bodies.Viral genomic DNA in cell body chamber reduced by 86.5% (± 11.3%). slu.se

Anticancer Research on Emetine Hydrochloride

Cellular Proliferation Inhibition in Carcinoma Cell Lines

Emetine (B1671215) hydrochloride has demonstrated significant antiproliferative activity against a range of carcinoma cell lines. Research has shown that emetine can effectively inhibit the growth of gastric cancer cells, with IC50 values in the nanomolar range. nih.gov In bladder cancer cell lines, emetine also shows potent antiproliferative effects at nanomolar concentrations, while exhibiting less impact on normal urothelial cells. auajournals.org

Furthermore, studies on prostate cancer have indicated that emetine is effective in both androgen receptor-positive and negative cell lines, with significant cell death observed within the first three days of exposure. acs.org The compound has also been found to inhibit the proliferation of gastric cancer cells in a dose-dependent manner. nih.gov This broad-spectrum inhibition of cellular proliferation highlights the potential of emetine hydrochloride as an anticancer agent.

Table 1: Cell Lines Showing Proliferation Inhibition by this compound

Cell Line Cancer Type Key Findings
MGC803 Gastric Cancer Effective viability inhibition with an IC50 value of 0.0497 μM. nih.gov
HGC-27 Gastric Cancer Effective viability inhibition with an IC50 value of 0.0244 μM. nih.gov
UMUC3 Bladder Cancer Synergistic inhibition of cell proliferation when combined with cisplatin (B142131). auajournals.org
HT1376 Bladder Cancer Synergistic inhibition of cell proliferation when combined with cisplatin. auajournals.org
LNCaP Prostate Cancer Significant cytotoxicity observed within 3 days of exposure. acs.org
PC3 Prostate Cancer Significant cytotoxicity observed within 3 days of exposure. acs.org
AsPC-1 Pancreatic Cancer Sensitized to TRAIL-induced apoptosis. nih.govspandidos-publications.com
BxPC-3 Pancreatic Cancer Sensitized to TRAIL-induced apoptosis. nih.govspandidos-publications.com
SKOV3 Ovarian Cancer Sensitized to cisplatin-induced apoptosis. spandidos-publications.com
KG-1a Acute Myeloid Leukemia Potent cytotoxic activity and inhibition of stem/progenitor cells. researchgate.net

Apoptosis Induction Mechanisms in Cancer Cells

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. nih.govoncotarget.com This process is initiated and executed through a complex network of signaling pathways and molecular interactions.

Regulation of Pro-Apoptotic Factors

Emetine has been shown to regulate the expression of various pro-apoptotic factors. benthamopen.com In pancreatic cancer cells, emetine sensitizes the cells to TRAIL-induced apoptosis. nih.govspandidos-publications.com This sensitization is achieved, in part, by the downregulation of the anti-apoptotic protein Mcl-1. nih.govspandidos-publications.comspandidos-publications.com

Activation of Caspases (e.g., Caspase-3, -7, -8)

The execution phase of apoptosis is largely mediated by a family of proteases known as caspases. Research has demonstrated that emetine treatment, particularly in combination with other agents like cisplatin, leads to the activation of key executioner caspases. In ovarian carcinoma cells, the combination of emetine and cisplatin was shown to be dependent on the activation of caspase-3, -7, and -8. spandidos-publications.com However, in some bladder cancer cell lines, emetine combined with cisplatin appeared to induce growth arrest without significant activation of caspase-3 or -8. auajournals.org In leukemia cells, emetine alone was found to induce caspase-9, while the combination with cisplatin upregulated caspase-3. spandidos-publications.com

Upregulation of Pro-Apoptotic Genes (e.g., Caspase-9, Daxx, Granzyme B, Fas Receptor)

Emetine has been found to upregulate the expression of several pro-apoptotic genes. spandidos-publications.combenthamopen.com In Jurkat cells, a T-cell leukemia line, emetine treatment led to the upregulation of genes such as CASP9 (caspase-9), DAXX (death-associated protein 6), GZMB (granzyme B), and TNFRSF6 (Fas receptor). benthamopen.com Studies in leukemia cells have also shown that emetine can induce the expression of caspase-9. spandidos-publications.com Interestingly, the effect of emetine on caspase-9 splicing can be cell-type specific, upregulating the pro-apoptotic variant in some cancer cell lines. nih.gov

Downregulation of Anti-Apoptotic Genes (e.g., Bcl-2, EGFR)

In addition to upregulating pro-apoptotic genes, emetine also downregulates key anti-apoptotic genes. spandidos-publications.com In Jurkat cells, emetine treatment resulted in the downregulation of BCL2 and EGFR (epidermal growth factor receptor). benthamopen.com This dual action of modulating both pro- and anti-apoptotic gene expression contributes to shifting the cellular balance towards apoptosis.

Regulation of Alternative Splicing of Bcl-x (Bcl-xL downregulation, Bcl-xS upregulation)

A significant mechanism of emetine's pro-apoptotic activity involves the regulation of alternative splicing of the Bcl-x gene. benthamopen.comnih.gov Emetine promotes a shift from the anti-apoptotic splice variant, Bcl-xL, to the pro-apoptotic variant, Bcl-xS. nih.govnih.gov This effect has been observed in various cancer cell lines, including breast, prostate, cervical, and lung cancer cells. benthamopen.comnih.gov The downregulation of Bcl-xL mRNA is accompanied by a concurrent increase in Bcl-xS mRNA levels in a dose- and time-dependent manner. nih.gov This modulation of Bcl-x splicing is mediated through a protein phosphatase 1 (PP1)-dependent mechanism. nih.govnih.gov The resulting decrease in the Bcl-xL/Bcl-xS ratio is a key factor in sensitizing cancer cells to apoptosis. benthamopen.comspandidos-publications.com

Protein Phosphatase-1 (PP1) Mediated Splicing Regulation

This compound has been shown to regulate the alternative splicing of pre-mRNA, a critical process in generating protein diversity that can be dysregulated in cancer. nih.gov Research indicates that emetine's influence on splicing is mediated through the activation of Protein Phosphatase-1 (PP1). nih.govnih.gov

One key target of this regulation is the Bcl-x gene. nih.govnih.gov Alternative splicing of Bcl-x pre-mRNA produces two main isoforms: the anti-apoptotic Bcl-xL and the pro-apoptotic Bcl-xS. nih.gov In various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells, treatment with this compound leads to a dose- and time-dependent downregulation of Bcl-xL mRNA and a simultaneous increase in Bcl-xS mRNA. nih.gov This shift in the Bcl-xL/Bcl-xS ratio promotes apoptosis. The mechanism involves PP1, as the effect of emetine on Bcl-x splicing can be blocked by calyculin A, an inhibitor of both PP1 and Protein Phosphatase 2A (PP2A), but not by okadaic acid, a specific inhibitor of PP2A. nih.govnih.gov

Similarly, emetine regulates the alternative splicing of caspase 9 pre-mRNA, another key player in apoptosis, through a PP1-dependent mechanism. spandidos-publications.com In some cancer cell lines, emetine treatment increases the production of the pro-apoptotic larger caspase 9 variant while decreasing the anti-apoptotic smaller caspase 9b variant. spandidos-publications.com This effect is also blocked by calyculin A but not okadaic acid, further implicating PP1 in emetine's splicing regulation. spandidos-publications.com

Downregulation of Myeloid Cell Leukemia Sequence-1 (Mcl-1)

This compound has been identified as a potent downregulator of the anti-apoptotic protein Myeloid Cell Leukemia Sequence-1 (Mcl-1). spandidos-publications.comspandidos-publications.comnih.gov This is particularly significant in the context of overcoming resistance to certain cancer therapies. For instance, many pancreatic cancer cells are resistant to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), a promising anticancer agent. nih.gov

Studies have shown that emetine sensitizes these resistant pancreatic cancer cells (AsPC-1 and BxPC-3) to TRAIL-induced apoptosis. spandidos-publications.comspandidos-publications.com This sensitization is directly linked to emetine's ability to downregulate Mcl-1 expression in a dose- and time-dependent manner. spandidos-publications.comspandidos-publications.com In both AsPC-1 and BxPC-3 cell lines, a 2.5 µM concentration of emetine was sufficient to reduce Mcl-1 expression by more than 50%. spandidos-publications.com The downregulation of Mcl-1 by emetine appears to be a key mechanism for facilitating apoptosis in TRAIL-resistant pancreatic cancer cells, including under hypoxic conditions. spandidos-publications.comspandidos-publications.comnih.gov

Activation of Intrinsic Apoptotic Pathway

This compound activates the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by its ability to alter the mitochondrial membrane potential and activate key effector caspases. researchgate.net Research has shown that treatment with emetine leads to an increase in the expression of cleaved caspase-3, caspase-7, and caspase-9. researchgate.net

The activation of caspase-9 is a hallmark of the intrinsic apoptotic pathway. spandidos-publications.com Furthermore, emetine's ability to shift the balance of Bcl-2 family proteins, such as increasing the pro-apoptotic Bcl-xS and decreasing the anti-apoptotic Bcl-xL, further supports its role in activating this pathway. nih.govnih.gov In some leukemia cells, emetine has also been observed to upregulate other pro-apoptotic genes like Daxx and granzyme B. spandidos-publications.com

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest. researchgate.netoncotarget.com This arrest prevents cancer cells from dividing and growing.

Downregulation of Cyclin-Dependent Kinases (CDK2, CDK6)

Emetine treatment has been shown to decrease the expression of key cyclin-dependent kinases (CDKs) that drive the cell cycle forward. researchgate.net Specifically, a significant reduction in the expression of CDK2 and CDK6 has been observed in leukemia cells following treatment. researchgate.net These kinases are crucial for the progression through the G1 phase of the cell cycle. mdpi.com By downregulating CDK2 and CDK6, emetine effectively puts a brake on the cell cycle machinery. researchgate.net

Downregulation of Cyclins (Cyclin D1, Cyclin D3)

Complementing the downregulation of CDKs, emetine also reduces the levels of their regulatory partners, the cyclins. researchgate.net Research has documented a decrease in the expression of Cyclin D1 and Cyclin D3 in response to emetine treatment. researchgate.net D-type cyclins partner with CDK4 and CDK6 to govern the G1 to S phase transition. mdpi.com The coordinated downregulation of both CDKs (CDK2, CDK6) and cyclins (Cyclin D1, Cyclin D3) by emetine leads to a robust arrest of the cell cycle, primarily in the G1 phase. researchgate.net

Inhibition of Cancer Cell Migration and Invasion

A critical aspect of cancer malignancy is the ability of tumor cells to migrate and invade surrounding tissues, a process known as metastasis. This compound has demonstrated the capacity to inhibit these processes in various cancer types. nih.govnih.govspandidos-publications.com

In gastric cancer cells, emetine potently suppressed both migration and invasion in a concentration-dependent manner. nih.gov Similar inhibitory effects have been observed in non-small-cell lung cancer (NSCLC) cells, where emetine's action is linked to the regulation of MAPK signaling pathways (ERK and p38) which, in turn, control the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9. nih.gov These MMPs are crucial for degrading the extracellular matrix, allowing cancer cells to invade. nih.gov In breast cancer cells, emetine has also been shown to suppress migration and invasion, partly through the inhibition of the Wnt/β-catenin signaling pathway. spandidos-publications.com Furthermore, in human osteosarcoma cells, emetine effectively inhibited migration and invasion, which was associated with reduced gelatinase activities of MMP-2 and MMP-9. nih.gov

Table 1: Effects of this compound on Cancer Cell Lines

Cell Line Cancer Type Effect Mechanism
MCF-7 Breast Cancer Apoptosis PP1-mediated splicing of Bcl-x nih.gov
PC3 Prostate Cancer Apoptosis PP1-mediated splicing of Bcl-x nih.gov
AsPC-1 Pancreatic Cancer Sensitization to TRAIL-induced apoptosis Downregulation of Mcl-1 spandidos-publications.comspandidos-publications.com
BxPC-3 Pancreatic Cancer Sensitization to TRAIL-induced apoptosis Downregulation of Mcl-1 spandidos-publications.comspandidos-publications.com
Leukemia Cells Leukemia Cell Cycle Arrest & Apoptosis Downregulation of CDK2, CDK6, Cyclin D1, Cyclin D3 researchgate.net
MGC803 Gastric Cancer Inhibition of Migration & Invasion - nih.gov
HGC-27 Gastric Cancer Inhibition of Migration & Invasion - nih.gov
NSCLC Cells Non-Small-Cell Lung Cancer Inhibition of Migration & Invasion Regulation of ERK and p38 signaling nih.gov
MDA-MB-231 Breast Cancer Inhibition of Migration & Invasion Inhibition of Wnt/β-catenin signaling spandidos-publications.com
U2OS Osteosarcoma Inhibition of Migration & Invasion Reduced MMP-2 and MMP-9 activity nih.gov

Studies in Specific Cancer Types (in vitro/animal models)

This compound, a compound historically used as an emetic and for treating amoebiasis, has demonstrated significant anticancer properties across a variety of cancer cell lines and in animal models. nih.govresearchgate.net Its primary mechanism of action is the inhibition of protein synthesis by binding to the 40S ribosomal subunit. nih.gov This fundamental action disrupts cellular processes essential for cancer cell proliferation and survival, leading to apoptosis (programmed cell death) and the inhibition of tumor growth. researchgate.netnih.gov Research has explored its efficacy in several specific types of cancer.

Gastric Cancer

In vitro studies have shown that emetine is highly potent against gastric cancer (GC) cells. nih.gov In two gastric cancer cell lines, MGC803 and HGC-27, emetine demonstrated strong growth inhibition with IC50 values of 0.0497 µM and 0.0244 µM, respectively. nih.gov The anticancer effects of emetine in gastric cancer cells are primarily achieved through the inhibition of proliferation and the induction of apoptosis. nih.gov Furthermore, emetine has been observed to impede the migration and invasion of gastric cancer cells. nih.gov

Mechanistically, RNA sequencing and western blot analyses have revealed that emetine's effects on gastric cancer cells are mediated through the regulation of multiple signaling pathways. These include the MAPK/ERK and Wnt/β-catenin signaling pathways, which have also been implicated in emetine's action against other tumor types. nih.gov Uniquely in gastric cancer, emetine was also found to modulate the PI3K/AKT and Hippo/YAP signaling cascades. nih.gov

In an in vivo setting, the antitumor efficacy of emetine was confirmed in a xenograft model using MGC803 gastric cancer cells, demonstrating its potential to suppress tumor growth. nih.gov

Table 1: Research Findings on this compound in Gastric Cancer

Model System Cell Lines Key Findings Affected Signaling Pathways
In vitro MGC803, HGC-27 Potent growth inhibition, proliferation inhibition, apoptosis induction, migration and invasion blockage. nih.gov MAPK/ERK, Wnt/β-catenin, PI3K/AKT, Hippo/YAP. nih.gov

Breast Cancer

Emetine has been shown to exhibit significant anticancer activity against breast cancer cells by acting as an antagonist of the Wnt/β-catenin signaling pathway. nih.govresearchgate.net This pathway is frequently overactive in breast cancer and plays a crucial role in tumor development and the biology of cancer stem cells (CSCs). spandidos-publications.com

In vitro studies using MDA-MB-231 and MDA-MB-468 breast cancer cell lines revealed that emetine targets and blocks key components of the Wnt/β-catenin pathway, including low-density lipoprotein-receptor-related protein 6 (LRP6) and disheveled (DVL). nih.govresearchgate.net By doing so, emetine decreases the phosphorylation of these proteins and suppresses the expression of Wnt target genes such as fibronectin, frizzled-7 (Fzd7), c-Myc, Nanog, and CD133. nih.govresearchgate.net

The functional consequences of this inhibition are profound. Emetine treatment leads to the induction of apoptosis, a reduction in cell viability, and the suppression of migration, invasion, and sphere formation in breast cancer cells. nih.govresearchgate.net The suppression of sphere formation and the reduced expression of CSC markers like Nanog and CD133 suggest that emetine may have the potential to inhibit breast cancer stem cells. spandidos-publications.com The inhibitory effects of emetine on the viability of breast cancer cells were significantly diminished in cells where β-catenin was knocked down, confirming the pathway's importance in emetine's mechanism of action. spandidos-publications.com

Table 2: Research Findings on this compound in Breast Cancer

Model System Cell Lines Key Findings Affected Signaling Pathways

Lung Cancer (Non-Small Cell Lung Cancer - NSCLC)

Research has demonstrated that emetine can inhibit the migration and invasion of human non-small-cell lung cancer (NSCLC) cells. nih.govsemanticscholar.orgresearchgate.net This effect is mediated through the regulation of the ERK and p38 signaling pathways. nih.govsemanticscholar.orgresearchgate.net These pathways are critical in controlling various cellular processes, including cell proliferation, differentiation, and survival, and their dysregulation is common in cancer.

In addition to its effects on cell motility, emetine has been shown to influence other key signaling pathways in NSCLC. Similar to its action in other cancers, emetine demonstrates inhibitory effects on the Wnt/β-catenin signaling pathway in NSCLC cells. nih.gov It also targets mitogen-activated protein kinases (MAPKs), a broader family of proteins that includes ERK and p38. nih.gov

The ability of emetine to modulate these critical signaling networks highlights its potential as a multi-targeted agent in the context of NSCLC, capable of affecting not only tumor growth but also its metastatic potential.

Table 3: Research Findings on this compound in Non-Small Cell Lung Cancer

Model System Cell Lines Key Findings Affected Signaling Pathways

Ovarian Cancer

In the context of ovarian cancer, emetine has been investigated for its ability to sensitize cancer cells to conventional chemotherapy. nih.gov Cisplatin and its derivatives are frontline treatments for ovarian cancer, but the development of chemoresistance is a major obstacle to successful treatment. nih.gov

Studies have shown that while single-agent treatment with either cisplatin or emetine has a limited effect on cell death, their co-administration significantly induces apoptosis and reduces the colony-forming ability of ovarian carcinoma cells. nih.gov This synergistic effect suggests that emetine can overcome the resistance of ovarian cancer cells to cisplatin. nih.gov

The mechanism underlying this sensitization involves the downregulation of the anti-apoptotic protein Bcl-xL by emetine. nih.gov The reduction in Bcl-xL levels makes the cancer cells more susceptible to the apoptotic signals triggered by cisplatin. The apoptosis induced by the combination treatment is dependent on the activation of caspases-3, -7, and -8. nih.gov These findings indicate that combining emetine with cisplatin could be a promising therapeutic strategy for ovarian cancer. nih.gov Further research has also shown a dose and sequence-dependent synergistic effect when combining cisplatin with emetine. emanresearch.org

Table 4: Research Findings on this compound in Ovarian Cancer

Model System Cell Lines Key Findings Affected Signaling Pathways/Molecules

Leukemia

Emetine has shown potent antileukemic activity, particularly against acute myeloid leukemia (AML). nih.govoncotarget.com A key focus of research has been on its effects on leukemic stem cells (LSCs), which are critical for the initiation and progression of the disease. nih.gov

In vitro studies have demonstrated that emetine has potent cytotoxic activity against various hematologic cancer cell lines. nih.gov In the AML cell line KG-1a, which expresses hematopoietic stem/progenitor cell markers, emetine reduced cell viability in a time- and dose-dependent manner. nih.gov Beyond simple cytotoxicity, emetine was found to induce differentiation in AML cells and inhibit LSCs, as evidenced by the decreased expression of stem cell markers like CD34, CD97, CD99, and CD123. nih.govresearchgate.net

Mechanistically, emetine's anti-AML effects are linked to the induction of oxidative stress and the inhibition of the NF-κB pathway. nih.govresearchgate.net Treatment with emetine increased cellular and mitochondrial reactive oxygen species, and the resulting apoptosis could be partially blocked by an antioxidant. nih.govresearchgate.net Furthermore, emetine reduced the activation of NF-κB, a key survival pathway in leukemia. nih.govresearchgate.net The induced apoptosis involves DNA fragmentation, mitochondrial depolarization, and the activation of caspase-3. nih.govresearchgate.net

In an in vivo xenograft model using HL-60 AML cells, emetine treatment significantly reduced the leukemic burden in mice. oncotarget.com Another study using a KG-1a xenograft model also showed a significant reduction in leukemic growth. nih.gov These findings highlight emetine as a promising agent against AML with activity against the critical LSC population. nih.govoncotarget.com

Table 6: Research Findings on this compound in Leukemia

Model System Cell Lines Key Findings Affected Signaling Pathways/Molecules
In vitro KG-1a, HL-60, other hematologic cancer cells Potent cytotoxicity, induction of differentiation, inhibition of LSCs, induction of apoptosis. nih.govoncotarget.com Induction of oxidative stress, inhibition of NF-κB, activation of caspase-3. nih.govresearchgate.net

Bladder Cancer

This compound has demonstrated significant antiproliferative activity against human bladder cancer cell lines in vitro. auajournals.orgnih.gov Studies have shown that it can inhibit the proliferation of bladder cancer cells at nanomolar concentrations, while having a notably lesser effect on normal human urothelial cells. auajournals.orgnih.gov Research using the UMUC3 and HT1376 bladder cancer cell lines revealed that emetine treatment for 48 hours led to a dose-dependent decrease in cancer cell proliferation. auajournals.org

The primary mechanism of action appears to be the induction of tumor cell growth arrest rather than apoptosis (programmed cell death). auajournals.orgnih.gov Cell cycle analysis and caspase activation assays indicated that emetine, both alone and in combination with cisplatin, primarily promotes a state of growth arrest in bladder cancer cells without a significant increase in apoptotic markers. auajournals.org One potential mechanism for its efficacy involves the inhibition of ABCB1 (P-glycoprotein), a protein associated with multidrug resistance, which is overexpressed in a significant percentage of bladder cancers. auajournals.org

Table 1: In Vitro Efficacy of Emetine in Bladder Cancer Cell Lines

Cell Line Type IC50 Value (Emetine) Key Findings Reference
UMUC3 Human Bladder Cancer 63 nM Dose-dependent inhibition of proliferation. auajournals.org
HT1376 Human Bladder Cancer 26 nM Dose-dependent inhibition of proliferation. auajournals.org
Normal Urothelial Cells Normal Human Bladder >10 µM Significantly more resistant to emetine's effects. auajournals.org

Hepatocellular Carcinoma (HCC)

In the context of hepatocellular carcinoma (HCC), emetine dihydrochloride (B599025) has been shown to inhibit the motility and invasiveness of cancer cells at non-toxic concentrations. dntb.gov.uaresearchgate.net The mechanism behind this effect is linked to the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. dntb.gov.ua

Research indicates that emetine treatment leads to a decrease in the protein levels of Twist1, a key transcription factor that promotes EMT. dntb.gov.ua The destabilization of Twist1 by emetine subsequently suppresses the expression of mesenchymal markers like N-cadherin and Vimentin, while increasing the expression of the epithelial marker E-cadherin. dntb.gov.ua This action is mediated by blocking the MAPK (mitogen-activated protein kinase) signaling pathway, ultimately hindering the migratory and invasive capabilities of HCC cells. dntb.gov.ua

Pancreatic Cancer

This compound has shown promise in treating pancreatic cancer, a notoriously difficult-to-treat malignancy. spandidos-publications.com Research has identified it as a compound that can sensitize pancreatic cancer cells to apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a promising but often resisted cancer therapeutic agent. spandidos-publications.comnih.gov

The combination of emetine with subtoxic concentrations of TRAIL was found to induce massive apoptosis in AsPC-1 and BxPC-3 pancreatic cancer cell lines. spandidos-publications.com The key mechanism is the downregulation of myeloid cell leukemia sequence-1 (Mcl-1), a TRAIL-related anti-apoptotic protein. spandidos-publications.comspandidos-publications.comnih.gov Emetine was observed to reduce Mcl-1 expression in a dose- and time-dependent manner, a finding that was confirmed to be effective even under hypoxic conditions. spandidos-publications.comnih.gov Furthermore, recent in-vivo studies using PaCa3 xenograft models demonstrated that emetine treatment led to a dose-dependent reduction in both tumor weight and volume, highlighting its potential as a potent agent against pancreatic ductal carcinoma. researchgate.net

Table 2: Emetine's Effect on Pancreatic Cancer Cells

Cell Line Model Treatment Key Mechanism Outcome Reference
AsPC-1, BxPC-3 In Vitro Emetine + TRAIL Downregulation of Mcl-1 protein. Sensitization to TRAIL-induced apoptosis. spandidos-publications.comnih.gov
PaCa3 In Vivo (Xenograft) Emetine Induction of apoptosis via Cyto-c/Caspase-9/Caspase-3/Bax/Bad axis. Dose-dependent reduction in tumor weight and volume. researchgate.net

Neuroendocrine Tumors

Research into neuroendocrine tumors (NETs) has identified emetine as a substance with significant cytotoxic activity. nih.govdiva-portal.org In studies involving human pancreatic carcinoid (BON-1) and bronchial carcinoid (NCI-H720, NCI-H727) cell lines, emetine demonstrated antitumor effects. researchgate.net

The mechanism of its cytotoxic activity includes the induction of apoptosis. researchgate.net A multiparametric high-content screening assay showed that emetine treatment led to a time- and dose-dependent activation of caspase-3 and an increase in nuclear fragmentation and condensation, which are hallmarks of apoptosis. researchgate.net Furthermore, emetine has shown synergistic effects when used in combination with standard chemotherapeutic agents, suggesting its potential as part of a combination therapy regimen for NETs. researchgate.netnih.govdiva-portal.org

Renal Carcinoma (Clear Cell)

In clear cell renal cell carcinoma (CCRCC), a common type of kidney cancer, emetine has been identified as a specific inhibitor of hypoxia-inducible factor-2α (HIF-2α). nih.gov The majority of CCRCC cases involve the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, leading to the stabilization of HIFs, with HIF-2α being particularly implicated in tumor development. nih.gov

Emetine was found to rapidly and dramatically down-regulate HIF-2α protein expression in VHL-deficient CCRCC cell lines, without altering HIF-2α mRNA levels. nih.gov This effect is achieved by promoting the degradation of the HIF-2α protein through a proteasome pathway that is independent of VHL. nih.gov This unique mechanism, which inhibits a key driver of CCRCC progression, makes emetine and related compounds valuable leads for the development of novel HIF-2α inhibitors. nih.govsemanticscholar.org

Synergistic Effects with Other Chemotherapeutic Agents (e.g., Cisplatin)

A significant area of emetine research is its ability to work synergistically with established chemotherapeutic drugs, particularly cisplatin. auajournals.orgnih.govnih.gov This synergy has been observed across multiple cancer types, including bladder, ovarian, and non-small cell lung cancer (NSCLC), potentially allowing for more effective treatment regimens. auajournals.orgspandidos-publications.comresearchgate.net

Bladder Cancer: In bladder cancer cell lines, the combination of emetine and cisplatin resulted in synergistic inhibition of tumor cell proliferation. auajournals.orgnih.gov The combination index values indicated moderate to strong synergy, with the combined treatment showing significantly more growth inhibition in tumor cells compared to normal urothelial cells. auajournals.org

Ovarian Carcinoma: In ovarian cancer cells, which are often resistant to chemotherapy, co-treatment with emetine and cisplatin remarkably induced apoptosis and reduced colony formation. spandidos-publications.com This synergistic effect was linked to the downregulation of the anti-apoptotic protein Bcl-xL. spandidos-publications.com

Non-Small Cell Lung Cancer (NSCLC): Studies on NSCLC cells demonstrated that emetine effectively synergized with cisplatin to suppress cancer cell proliferation. nih.govnih.gov The mechanism in NSCLC is thought to involve the inhibition of the Wnt/β-catenin signaling pathway. nih.gov

Role in Overcoming Drug Resistance (e.g., ALKi-resistant cells)

Emetine has emerged as a promising candidate for overcoming acquired drug resistance, a major challenge in cancer therapy. nih.govnih.gov An integrative transcriptomic analysis identified emetine as a potential compound to inhibit the growth of lung cancer cells that have developed resistance to anaplastic lymphoma kinase (ALK) inhibitors (ALKi). nih.govnih.govpatsnap.com

Through a systematic analysis of gene expression signatures in ALKi-resistant cells, researchers used computational drug screening to pinpoint emetine. researchgate.net Subsequent laboratory testing confirmed that emetine was effective at inhibiting the growth of these ALKi-resistant cells. nih.govnih.gov This transcriptome-guided approach suggests that emetine can counteract the molecular changes that lead to resistance, paving the way for its potential use in treating patients whose cancers have stopped responding to targeted ALK therapies. researchgate.netnih.govnih.gov

Emetine Hydrochloride in Cellular Pathway Modulation and Molecular Targeting

Regulation of Mitogen-Activated Protein Kinases (MAPKs) Pathways (e.g., ERK, p38)

Emetine (B1671215) hydrochloride exhibits a complex regulatory role on the Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways. Research indicates that emetine can inhibit the activation of ERK while concurrently stimulating the activation of p38 MAPK. acs.org In human osteosarcoma cells, emetine has been shown to activate p38 and inhibit ERK and JNK signaling. researchgate.net This dual regulatory action suggests a nuanced mechanism of action that can vary depending on the cellular context. acs.org

In studies on gastric cancer cells, emetine potently reduced the levels of phosphorylated ERK without affecting the total ERK protein levels. nih.gov This inhibition of a key proliferative and survival pathway contributes to its anti-cancer effects. Conversely, the activation of the p38 MAPK pathway by emetine is noteworthy, as this pathway is linked to cellular stress responses, inflammation, and apoptosis. acs.orgnih.gov While p38 MAPK activation can be beneficial in an anti-cancer context, its unrestrained activation has been associated with cardiotoxicity. nih.govtandfonline.com

The modulation of MAPK pathways by emetine is also implicated in other cellular processes. For instance, in granulocytes, emetine-induced elevation of FOS mRNA involves both p38-dependent and MAPK-independent processes. plos.org

Table 1: Emetine Hydrochloride's Effect on MAPK Pathways

Pathway Effect of Emetine Cellular Context Research Finding
ERK Inhibition Gastric Cancer Cells Potently reduced phosphorylated ERK. nih.gov
Inhibition Osteosarcoma Cells Inhibited ERK signaling. researchgate.net
p38 MAPK Activation Osteosarcoma Cells Activated p38 signaling. researchgate.net
Activation General Stimulatory effects on p38 MAPK activation have been reported. acs.orgnih.gov
JNK Inhibition Osteosarcoma Cells Inhibited JNK signaling. researchgate.net

Modulation of Wnt/β-Catenin Signaling Axis

This compound has been identified as a potent antagonist of the Wnt/β-catenin signaling pathway, a critical axis in embryonic development and cancer. nih.govnih.gov In breast cancer cells, emetine targets components of this pathway, such as the low-density lipoprotein-receptor-related protein 6 (LRP6) and disheveled (DVL). nih.govspandidos-publications.com Treatment with nanomolar concentrations of emetine leads to a decrease in the phosphorylation of LRP6 and DVL2, subsequently reducing the levels of active and cytosolic β-catenin. researchgate.netspandidos-publications.com

This suppression of Wnt/β-catenin signaling leads to the downregulation of its target genes, which are crucial for cancer cell proliferation and survival. These target genes include c-Myc, cyclin D1, fibronectin, and the stemness markers Nanog and CD133. nih.govnih.gov By inhibiting this pathway, emetine has been shown to suppress the viability, migration, invasion, and sphere formation of breast cancer cells, and induce apoptosis. nih.gov The inhibitory effect of emetine on the Wnt/β-catenin pathway has also been observed in non-small cell lung cancer and gastric cancer cells. nih.govnih.gov

Table 2: Emetine's Impact on Wnt/β-Catenin Signaling Components

Component Effect of Emetine Cell Line(s) Observed Result
Phosphorylated LRP6 Decrease MDA-MB-231, MDA-MB-468 Reduced levels. researchgate.netspandidos-publications.com
Total LRP6 Decrease MDA-MB-231, MDA-MB-468 Reduced levels. researchgate.netspandidos-publications.com
DVL2 Decrease MDA-MB-231, MDA-MB-468 Decreased levels of both phosphorylated and unphosphorylated forms. researchgate.netspandidos-publications.com
Active β-catenin Decrease MDA-MB-231, MDA-MB-468 Reduced levels. researchgate.netspandidos-publications.com
Total β-catenin Decrease MDA-MB-231, MDA-MB-468 Reduced levels in the cytosol. researchgate.netspandidos-publications.com
c-Myc (target gene) Suppression MDA-MB-231, MDA-MB-468 Decreased expression. nih.gov
Nanog (target gene) Suppression MDA-MB-231, MDA-MB-468 Decreased expression. nih.gov

Influence on PI3K/AKT Signaling Cascades

This compound exerts inhibitory effects on the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade, another crucial pathway for cell growth, proliferation, and survival. nih.govnih.gov In gastric cancer cells, emetine has been shown to potently reduce the levels of phosphorylated AKT without affecting the total AKT protein levels. nih.gov This inhibition of AKT activation is a key mechanism behind emetine's anti-cancer activity, as the PI3K/AKT pathway is frequently hyperactivated in various cancers, driving oncogenic processes. nih.gov

The regulation of the PI3K/AKT pathway by emetine appears to be a significant part of its multi-target action against cancer cells. nih.govnih.gov By dampening the signals that promote cell survival and proliferation, emetine contributes to the induction of apoptosis and the suppression of tumor growth. nih.gov

Targeting Hippo/YAP Signaling

Research has revealed that this compound can also target the Hippo/YAP signaling pathway, a key regulator of organ size and tissue homeostasis that is often dysregulated in cancer. nih.govnih.gov In gastric cancer cells, emetine treatment leads to the suppression of the expression of Yes-associated protein 1 (YAP1), the downstream effector of the Hippo pathway. nih.gov

YAP1 acts as a transcriptional co-activator, promoting the expression of genes involved in cell survival and proliferation, such as CTGF (Connective tissue growth factor) and Survivin. nih.gov Emetine's ability to inhibit YAP1 expression consequently leads to the downregulation of these target genes. nih.gov This targeting of the Hippo/YAP axis represents another important molecular mechanism through which emetine exerts its anti-cancer effects, particularly in suppressing cell growth, migration, and invasion. nih.gov

Inhibition of NF-κB Pathway through IκBα Phosphorylation Inhibition

This compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses, cell survival, and proliferation. nih.govresearchgate.net The primary mechanism of this inhibition is through the prevention of IκBα (inhibitor of kappa B alpha) phosphorylation. nih.govnih.gov In its inactive state, NF-κB is held in the cytoplasm by IκB proteins. 4open-sciences.org Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target gene transcription. 4open-sciences.org

Emetine disrupts this cascade by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation. researchgate.netnih.gov This inhibitory action has been demonstrated to have an IC50 value of 0.31 μM in a reporter gene assay. nih.govnih.gov By blocking the NF-κB pathway, emetine can reduce the expression of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6, which are often induced by stimuli like lipopolysaccharide. acs.orgnih.gov This anti-inflammatory capability is a significant aspect of emetine's pharmacological profile. nih.gov

Modulation of Rho-kinase/CyPA/Bsg Signaling Pathway

This compound has been shown to modulate the Rho-kinase/Cyclophilin A (CyPA)/Basigin (Bsg) signaling pathway, which is implicated in cellular processes such as proliferation and inflammation, particularly in the context of pulmonary arterial hypertension (PAH). nih.govahajournals.org Research has demonstrated that emetine significantly reduces the protein levels of Rho-kinases (ROCK1 and ROCK2) in pulmonary artery smooth muscle cells (PASMCs) from PAH models. acs.orgahajournals.org

The inhibition of Rho-kinase leads to a downstream reduction in the secretion of CyPA and the expression of its receptor, Bsg. ahajournals.org CyPA is a pro-inflammatory cytokine that promotes cell proliferation, and its elevated levels are associated with PAH. ahajournals.org By downregulating the Rho-kinase/CyPA/Bsg axis, emetine can inhibit the proliferation of PASMCs and reduce the secretion of inflammatory cytokines and growth factors. acs.orgahajournals.org

Interactions with Ribosomal Proteins (e.g., RPS14)

This compound is known to interact with ribosomal proteins, which is central to its mechanism of inhibiting protein synthesis. researchgate.net A key interaction is with the 40S ribosomal protein S14 (RPS14). plos.orgresearchgate.net Resistance to emetine has been linked to mutations in the RPS14 gene. plos.org

The interaction between emetine and RPS14 can have downstream effects on other cellular pathways. For instance, in the context of human cytomegalovirus (HCMV) infection, emetine's antiviral activity is dependent on the binding of RPS14 to MDM2, a key regulator of the p53 tumor suppressor protein. plos.orgresearchgate.net This emetine-induced interaction leads to the disruption of the MDM2-p53 complex. plos.orgresearchgate.net It has been demonstrated that emetine's interaction with the 40S ribosomal subunit is a key aspect of its viral inhibition mechanism. nih.gov Furthermore, mutations that confer resistance to emetine can alter the affinity of RPS14 for both its pre-mRNA and rRNA targets, highlighting the critical role of this interaction. nih.gov

Table 3: List of Compounds

Compound Name
5-Fu
Bithionol
Bortezomib
Chromomycin A3
Cisplatin (B142131)
Cryptopleurine
Cyclin D1
Dehydroemetine (B1670200)
Ectinascidin 743
Emetine
Emetine dihydrochloride (B599025) hydrate
This compound
Fluorosalan
Ganciclovir
Lestaurtinib
Narasin
Obatoclax
Palmatine
Sanguinarine
Sunitinib malate
Tribromsalan

Effects on Hypoxia-Inducible Factor (HIF) Pathways

This compound has been identified as a significant inhibitor of the Hypoxia-Inducible Factor (HIF) pathway, a critical mediator of cellular adaptation to low oxygen environments, which is often exploited by cancer cells for survival and proliferation. Research has demonstrated that emetine affects both HIF-1α and HIF-2α subunits, which are key transcriptional regulators of tumor angiogenesis, invasion, and glucose metabolism. nih.gov

In breast tumor cells (T47D), emetine was shown to inhibit the activation of HIF-1 by hypoxia. nih.gov Studies using a dual-luciferase reporter assay revealed that emetine, along with related compounds klugine (B1247364) and isocephaeline, effectively inhibited HIF-1 activation. nih.gov The mechanism involves blocking the accumulation of nuclear HIF-1α protein under hypoxic conditions (1% O₂). nih.gov At a concentration of 10 µM, emetine completely blocked the hypoxia-induced accumulation of nuclear HIF-1α protein. nih.gov This inhibitory action disrupts the downstream signaling cascade that promotes tumor survival. Furthermore, emetine treatment was found to decrease HIF-1α protein levels in various acute myeloid leukemia (AML) cell lines under hypoxia-like conditions. oncotarget.com

Beyond HIF-1α, emetine has a notable effect on HIF-2α, a subunit particularly implicated in the development of clear cell renal cell carcinoma (CCRCC). nih.gov In VHL-deficient CCRCC cell lines, such as 786-O which constitutively express HIF-2α, emetine was identified as a specific inhibitor of HIF-2α protein stability and its transcriptional activity. nih.gov Emetine dramatically down-regulated HIF-2α protein expression without altering its mRNA level, indicating a post-transcriptional mechanism of action. nih.gov This down-regulation is achieved by promoting HIF-2α ubiquitination and subsequent degradation by the proteasome. nih.gov Significantly, this process occurs independently of the von Hippel-Lindau (VHL) tumor suppressor, which is typically responsible for targeting HIF-α subunits for degradation in normal oxygen conditions. Emetine appears to utilize a novel, cullin-independent proteasome degradation pathway for HIF-2α. nih.gov

Table 1: Inhibitory Concentration (IC₅₀) of Emetine and Related Compounds on HIF-1 Activation

Compound IC₅₀ (µM) on HIF-1 Activation in T47D Cells
Emetine 0.11 nih.gov
Klugine 0.2 nih.gov
Isocephaeline 1.1 nih.gov

Modulation of MDM2-p53 Interaction

This compound modulates the critical interaction between the Murine Double Minute 2 (MDM2) protein and the p53 tumor suppressor. nih.gov The MDM2 protein is a primary negative regulator of p53; it binds to p53, inhibiting its transcriptional activity and promoting its degradation. nih.gov The disruption of this interaction by emetine represents a key mechanism for its anti-cancer and antiviral activities. nih.gov

The modulatory effect of emetine on the MDM2-p53 axis is mediated by the Ribosomal Protein S14 (RPS14). nih.gov Research in the context of Human Cytomegalovirus (HCMV) infection has shown that emetine induces the translocation of RPS14 into the nucleus. nih.gov Once in the nucleus, RPS14 can bind to the acidic domain of MDM2, which is the same site where p53 binds. nih.gov This competitive binding effectively disrupts the MDM2-p53 complex. nih.gov

Interestingly, this mechanism is dependent on cell density. In high-density, growth-arrested cells, emetine treatment successfully leads to the disruption of the MDM2-p53 interaction. nih.gov In this state, MDM2 is available to bind with the translocated RPS14, leading to the release and stabilization of p53. nih.gov However, in low-density, actively cycling cells, the pre-existing MDM2-p53 interaction is more stable and cannot be disrupted by the emetine-induced nuclear translocation of RPS14. nih.gov In these low-density cells, RPS14 is unable to interact with the MDM2 that is already tightly bound to p53. nih.gov This cell-density-dependent activity highlights a nuanced mechanism of action for emetine in modulating this crucial cancer-related pathway. nih.gov

Table 2: Summary of Emetine's Effect on MDM2-p53 Interaction

Condition Emetine-Induced RPS14 Nuclear Translocation RPS14-MDM2 Binding Disruption of MDM2-p53 Interaction
High-Density Infected Cells Yes nih.gov Yes nih.gov Yes nih.gov
Low-Density Infected Cells Yes nih.gov No nih.gov No nih.gov

Investigation of Resistance Mechanisms to Emetine Hydrochloride

Alterations in the 40S Ribosomal Subunit (e.g., S14 protein)

The primary mechanism of cellular resistance to emetine (B1671215) hydrochloride involves specific modifications within the ribosome itself. Studies utilizing emetine-resistant (EmtR) mutants of Chinese hamster ovary (CHO) cells have been instrumental in pinpointing the molecular basis of this resistance.

Initial investigations involving cell-free protein-synthesizing extracts demonstrated that resistance was not due to drug inactivation or altered membrane permeability, but was an intrinsic property of the protein synthesis machinery. nih.gov When extracts from wild-type (sensitive) and mutant (resistant) cells were separated into supernatant and polyribosome fractions, experiments showed that resistance to emetine was exclusively associated with the mutant polyribosome fraction. nih.gov

Further fractionation of these polyribosomes into their constituent 40S and 60S ribosomal subunits definitively localized the site of resistance. Reconstitution experiments, which mixed subunits from wild-type and mutant cells, revealed that resistance to emetine's inhibitory action was conferred by the 40S ribosomal subunit from the resistant cells. nih.govbiologists.com

Subsequent molecular analysis identified a specific protein within the 40S subunit as the locus of the resistance-conferring mutation. Two-dimensional polyacrylamide gel electrophoresis comparing ribosomal proteins from wild-type and resistant CHO cells revealed an alteration in a single 40S subunit protein, now designated as S14. nih.govtandfonline.com To confirm that this alteration was due to a change in the protein's structural gene, mRNA was isolated from resistant cell lines and translated in a cell-free system. The S14 protein synthesized from this mRNA showed the same electrophoretic differences as the protein isolated from the mutant ribosomes, confirming that the mutation lies within the S14 structural gene. nih.govtandfonline.com Functional studies have shown that mutations in the S14 protein are a common feature in cells selected for emetine resistance. rug.nl

Molecular Basis of Acquired Resistance in Cell Models

The molecular basis of acquired resistance to emetine in cell models, primarily CHO cells, has been extensively characterized through genetic and biochemical approaches. The resistance is a stable phenotype that arises from genetic mutations.

Genetic analysis has identified multiple complementation groups for emetine resistance in Chinese hamster cells, designated EmtA, EmtB, and EmtC, indicating that mutations in several distinct genes can lead to a resistant phenotype. nih.gov

EmtB: This is the most well-characterized locus and corresponds to the structural gene for the 40S ribosomal protein S14. nih.govnih.gov Mutations in this gene directly alter the S14 protein.

EmtA and EmtC: These loci also confer resistance, and while they are known to affect the ribosome directly, their specific gene products were not initially identified in the same manner as S14. nih.gov

Higher levels of resistance can be achieved through sequential mutagenesis. When a one-step EmtB mutant (with an altered S14 protein) is subjected to a second round of mutagenesis and selection at a higher emetine concentration, the resulting highly resistant clones display additional alterations in the S14 protein. tandfonline.com This demonstrates a gene-dosage effect and confirms that the S14 protein is the direct target of the resistance-conferring mutations. These second-step mutations can also indirectly affect the stability of the 40S subunit. tandfonline.com

The following table summarizes the key genetic loci associated with emetine resistance in Chinese hamster cell models.

LocusCell Line OriginMolecular AlterationPhenotype
EmtB Chinese Hamster Ovary (CHO)Mutation in the structural gene for ribosomal protein S14. nih.govnih.govEmetine resistance; altered S14 protein.
EmtA Chinese Hamster LungAffects the ribosome directly; distinct from EmtB. nih.govEmetine resistance.
EmtC Chinese Hamster PeritonealAffects the translation apparatus; distinct from EmtA and EmtB. nih.govEmetine resistance.

These cell models have provided a clear molecular and genetic framework for understanding how single-point mutations in a crucial ribosomal protein can confer resistance to a potent inhibitor of protein synthesis.

Structure Activity Relationship Sar Studies and Analog Development

Identification of Common Structural Determinants for Biological Activity

SAR studies have been instrumental in elucidating the key structural features of the emetine (B1671215) molecule that are essential for its biological effects. A critical finding is the necessity of a secondary amine at the N-2' position of the D-ring for high cytotoxicity and protein synthesis inhibition. researchgate.netresearchgate.net Modification of this amine to a tertiary nitrogen consistently leads to a significant reduction in cytotoxic potency. nih.govacs.org This suggests that the hydrogen on the secondary amine may be involved in a crucial hydrogen bonding interaction with its biological target. nih.gov

The stereochemistry of the molecule is also paramount. For emetine to be biologically active, the chiral center at C-1' must possess the R configuration. benthamopen.comacs.org Its epimer, isoemetine, which has the S configuration at C-1', is inactive. benthamopen.com This highlights the specific spatial arrangement required for interaction with its target, the 40S ribosomal subunit. wikipedia.org

Furthermore, the saturation of the D-ring is considered to have a key effect on the bioactivity of emetine and its derivatives. researchgate.netnih.gov Analogs with an unsaturated D-ring generally exhibit much lower bioactivity. researchgate.net The saturation of this ring allows the secondary amine at the 2' position to function as both a hydrogen bond donor and acceptor in physiological environments. nih.gov The two aromatic rings and a planar molecular structure have also been suggested as important for biological activity. benthamopen.com While molecular modeling studies have questioned the necessity of a completely planar structure, the spatial relationship between the two aromatic rings and the nitrogen atom is considered critical. benthamopen.comresearchgate.net

Synthesis and Evaluation of Emetine Analogs and Derivatives

Driven by the insights from SAR studies, numerous emetine analogs and derivatives have been synthesized and evaluated, primarily focusing on modifications at the N-2' position to reduce toxicity. These efforts have led to the creation of diverse libraries of compounds with various functional moieties.

A range of analogs has been synthesized by reacting emetine with different reagents to modify the N-2' secondary amine. These include thiourea, urea, sulfonamide, carbamate, and amide derivatives. nih.govacs.org In general, these modifications result in compounds that are significantly less cytotoxic than the parent emetine, with IC50 values ranging from 5 to 400 times higher. nih.gov This reduction in cytotoxicity is a crucial first step in designing safer emetine-based therapeutics. nih.gov

For instance, a series of dithiocarbamate (B8719985) ester derivatives were synthesized by derivatizing the N-2' position. nih.gov The initial dithiocarbamate salt showed considerable potency, but upon alkylation to form a benzyl (B1604629) dithiocarbamate ester, the cytotoxic activity was markedly reduced. nih.gov Similarly, amide analogs were synthesized by reacting emetine with various anhydrides, resulting in compounds with varying degrees of cytotoxicity. nih.govacs.org The extent of this reduction in activity depends not only on the functional group added but also on the structural features of the substituents. nih.govacs.org

The following table provides a summary of the cytotoxic evaluation of some N-2' modified emetine analogs in prostate cancer cell lines.

Compound TypeSubstituentCell LineIC50 (μM)Reference
Thiourea Analogp-chlorophenylLNCaP- acs.org
Urea Analogp-methoxyphenylPC33.669 acs.org
Urea Analogp-methoxyphenylLNCaP7.839 acs.org
Dithiocarbamate Salt-PC30.087 ± 0.005 nih.gov
Dithiocarbamate Salt-LNCaP0.079 ± 0.003 nih.gov
Benzyl Dithiocarbamate Ester-PC31.560 nih.gov
Benzyl Dithiocarbamate Ester-LNCaP1.970 nih.gov

Development of Prodrug Strategies (e.g., Dithiocarbamate Analogs for Targeted Release)

The significant decrease in cytotoxicity observed with N-2' modification has paved the way for prodrug strategies. The core concept is to mask the active emetine molecule as a less toxic derivative that can be selectively activated at the target site, such as the tumor microenvironment, thereby minimizing systemic toxicity. researchgate.net

One promising approach involves the use of pH-sensitive linkers. The microenvironment of some tumors is known to be more acidic (pH ≈ 6.4–6.9) than normal tissues. nih.gov This pH difference can be exploited to trigger the release of emetine from a prodrug. Dithiocarbamate salts of emetine have been investigated for this purpose. These salts are relatively stable at physiological pH but can undergo cleavage in an acidic environment to release the active, free amine form of emetine. researchgate.net For example, the sodium dithiocarbamate salt of emetine demonstrated pH-dependent hydrolysis, releasing a significantly higher percentage of emetine at pH 5.5 compared to pH 6.5. acs.orgacs.org

Another strategy employs amide derivatives synthesized from maleic acid and its analogs. nih.gov These have been shown to act as acid-activatable linkers. nih.gov Certain maleic acid monoamide analogs of emetine released a substantial amount of the parent drug within 48 hours at pH 6.5. acs.org This targeted release mechanism is a key step toward developing emetine-based therapies with an improved therapeutic index. nih.gov

The following table summarizes the release of emetine from pH-sensitive prodrugs at different pH levels.

Prodrug TypepHEmetine Release (%)Time (h)Reference
Sodium Dithiocarbamate Salt6.512-83- nih.govacs.org
Sodium Dithiocarbamate Salt5.541-95- nih.govacs.org
Amide Analog (from maleic anhydride)6.5~5048 acs.org
Amide Analog (from citraconic anhydride)6.5~8048 acs.org

Conformational Analysis and Chiral Centers in Emetine and Analogs

The three-dimensional structure of emetine and its analogs plays a crucial role in their biological activity. Emetine possesses five chiral centers, leading to a complex and specific stereochemistry that is essential for its function. nih.govresearchgate.net As previously mentioned, the R configuration at the C-1' chiral center is a strict requirement for activity. benthamopen.com

Conformational analysis has provided further insights into the structure-activity relationships of emetine. Minimum energy conformational studies have suggested that the region between the tricyclic system (rings A, B, and C) and the bicyclic isoquinoline (B145761) system (rings D and E) needs to be unoccupied for the molecule to be active. nih.gov Inactive analogs tend to have this space occupied. nih.gov The replacement of the secondary amine hydrogen at the N-2' position with a bulkier group can lead to conformational changes that affect this critical region, potentially explaining the observed reduction in biological activity. nih.govacs.org The conformation of each analog, in addition to the specific functional moieties, likely affects its potency. acs.org

Analytical Methodologies for Emetine Hydrochloride Research

Quantitative Determination Techniques

The quantification of emetine (B1671215) hydrochloride is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prevalent techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely adopted method for the quantitative analysis of emetine hydrochloride due to its high resolution, sensitivity, and specificity. google.comresearchgate.net Various HPLC methods have been developed, often employing reversed-phase columns and fluorescence or UV detection.

One established method involves extracting emetine from a sample, such as corn, using methanol (B129727). The filtered extract is then analyzed using an LC-18-DB column with a fluorescence detector set at an excitation wavelength of 285 nm and an emission wavelength of 316 nm. tandfonline.com Another approach for biological samples includes buffering the sample, extracting with n-butyl chloride, and then back-extracting into hydrochloric acid before analysis by reversed-phase HPLC with fluorescence detection. oup.comnih.gov This method demonstrates linearity from 5 to 2500 ng/mL with a minimum detection level of 5 ng/mL for both emetine and its related alkaloid, cephaeline (B23452). oup.com

For the analysis of ipecac medicinal materials and preparations, an HPLC method can separate this compound and cephaeline hydrochloride within 20 minutes. researchgate.net This is achieved using a C18 column and a mobile phase consisting of a mixture of acetonitrile, methanol, and 0.1% phosphoric acid (9:3:88) with UV detection at 205 nm. researchgate.net The method shows good linear correlation and high recovery rates for both alkaloids. researchgate.net

Table 1: HPLC Methods for this compound Determination

Feature Method 1 Method 2 Method 3
Sample Matrix Corn Biological Samples Ipecac Preparations
Extraction Methanol Extraction Liquid-Liquid Extraction Ultrasonic Extraction
Stationary Phase LC-18-DB Column Ultrasphere ODS Column C18 Column
Mobile Phase 0.025M Disodium Hydrogen Phosphate (pH 8) & Methanol 28% 0.025M Na₂HPO₄ buffer (pH 8.0) & 72% Methanol Acetonitrile, Methanol, 0.1% Phosphoric Acid (9:3:88)
Detection Fluorescence (Ex: 285 nm, Em: 316 nm) Fluorescence (Ex: 285 nm, Em: 316 nm) UV at 205 nm
Internal Standard Cephaeline N-propylprocainamide Not Specified
Retention Time Not Specified Emetine: ~4.1 min (7.0 mL retention volume at 1.7 mL/min) Emetine: 12.0 min
Recovery 95.5% to 103.3% Not Specified 99.47%
Source tandfonline.com oup.com researchgate.netredalyc.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a valuable technique for the qualitative identification and semi-quantitative estimation of this compound. It is particularly useful for checking the purity of bulk drugs and monitoring the progress of chemical reactions. researchgate.net

A common TLC method for analyzing this compound in bulk drugs utilizes a silica (B1680970) gel plate and a mobile phase of chloroform (B151607) and diethylamine (B46881) in a 9:1 ratio. researchgate.netuspbpep.com For the detection of emetine and cephaeline in plant extracts, a mobile phase of chloroform, methanol, and 10% ammonium (B1175870) hydroxide (B78521) (100:10:1) can be used. redalyc.org After development, the chromatograms can be visualized under UV light (254 nm and 366 nm) and by spraying with a visualizing agent like Dragendorff's reagent or iodine/chloroform TS. redalyc.orgwho.int The intensity of the spots provides a semi-quantitative measure of the alkaloid concentration. redalyc.org

The United States Pharmacopeia (USP) outlines a TLC method to limit the presence of cephaeline in this compound. uspbpep.comdrugfuture.com This procedure involves applying the test preparation and a standard preparation of cephaeline hydrobromide to a silica gel plate, developing the chromatogram, and then spraying with specific reagents to visualize the spots. uspbpep.comdrugfuture.com

Table 2: TLC Methods for this compound Analysis

Feature Method 1 (Bulk Drug) Method 2 (Plant Extract) Method 3 (Limit of Cephaeline)
Stationary Phase Silica Gel Silica Gel 60 F254 Chromatographic Silica Gel (0.25-mm layer)
Mobile Phase Chloroform:Diethylamine (9:1) Chloroform:Methanol:10% Ammonium Hydroxide (100:10:1) Chloroform:Diethylamine (9:1)
Visualization Not Specified UV Light (254 nm & 366 nm), Dragendorff Reagent Spray with 2.5N Sodium Hydroxide, then p-nitroaniline reagent
Application Analysis in bulk drugs Detection in plant extracts Limit test for cephaeline impurity
Source researchgate.netuspbpep.com redalyc.org uspbpep.comdrugfuture.com

Spectrometric Characterization Methods

Spectrometric methods are indispensable for the structural elucidation and confirmation of the identity of this compound.

UV Spectroscopy

UV spectroscopy is a straightforward and accessible method for the characterization of this compound. In an ethanol (B145695) solution, emetine exhibits ultraviolet absorption maxima at approximately 236 nm and 283 nm. drugfuture.com The United States Pharmacopeia also specifies a UV absorption test for identification purposes, using a solution of 50 µg per mL in 0.5 N sulfuric acid. drugfuture.com

IR Spectrometry

Infrared (IR) spectrometry provides a unique "fingerprint" for the this compound molecule, making it a definitive identification technique. who.int The IR absorption spectrum of a sample can be compared with that of a reference standard of this compound to confirm its identity. who.int This method is listed as a primary identification test in pharmacopeias. who.intdrugfuture.com

Mass Spectrometry (e.g., GC-MS, LC-MS)

Mass spectrometry, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is a highly sensitive and specific method for the analysis of this compound. nih.goviu.edu

LC-MS, in particular, has proven effective for analyzing ipecacuanha alkaloids. researchgate.net HPLC coupled with mass spectrometry (HPLC-MS) can be used to identify emetine, cephaeline, and their decomposition products in various samples, including historical pharmaceutical relics. researchgate.net The identity of the compounds is confirmed by tandem mass spectrometry (MS²), which provides information about the fragmentation patterns of the molecules. researchgate.net While GC-MS is a powerful technique for many compounds, the utility for a molecule like emetine may be limited by its volatility and thermal stability, often requiring derivatization. epa.gov

Table 3: Spectrometric Data for Emetine

Technique Key Findings Source
UV Spectroscopy λmax (ethanol): 236 nm, 283 nm drugfuture.com
IR Spectrometry Concordant with reference spectrum for identification who.int
Mass Spectrometry Used for identification and fragmentation pattern analysis nih.govresearchgate.net

NMR Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in research settings. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): In ¹H NMR analysis of emetine, specific protons within the molecule resonate at characteristic chemical shifts, influenced by their local electronic environment. The signals are often complex due to the molecule's stereochemistry. Key proton signals include those of the methoxy (B1213986) groups, the ethyl side chain, and the various protons on the quinolizidine (B1214090) and isoquinoline (B145761) ring systems. Coupling between adjacent protons provides further structural information.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of emetine complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. acs.org This allows for a complete carbon count and provides information about the electronic environment of each carbon. The chemical shifts of the carbons in the aromatic rings, the methoxy groups, the ethyl group, and the saturated heterocyclic rings are all distinct and have been assigned in the literature. acs.org While specific spectral data can vary slightly based on the solvent and instrument parameters, published data serves as a reference for identity confirmation. acs.org

A study on the carbon-13 nuclear magnetic resonance spectroscopy of various natural substances, including emetine, has provided detailed assignments for the carbon signals. acs.org

Extraction and Sample Preparation for Research Analysis

The extraction and preparation of this compound for research analysis are critical steps that depend on the source material, whether it be from plant matter like ipecacuanha root or from biological samples. google.comnih.gov

From Plant Material (Ipecacuanha): The primary natural source of emetine is the root of Psychotria ipecacuanha. scielo.org.co Extraction from this plant material typically involves the following steps:

Grinding: The dried roots are ground into a powder to increase the surface area for solvent extraction. redalyc.orgrsdjournal.org

Solvent Extraction: The powdered material is then subjected to extraction with a suitable solvent. Acidified ethanol or methanol is commonly used. google.comredalyc.orggoogle.com Techniques such as ultrasonic baths can be employed to enhance extraction efficiency by disrupting plant cells. redalyc.orggoogle.com One method specifies using 70% (v/v) methanol with 0.1 M NaOH, followed by ultrasonication. scielo.org.coscielo.org.co Another approach involves using acidic ethanol (e.g., 1%-3% acid in 50-90% ethanol) with ultrasonication for 0.5-2 hours. google.com

Concentration and pH Adjustment: The resulting extract is often concentrated under reduced pressure to remove the bulk of the ethanol. google.comgoogle.com The pH is then adjusted to an alkaline value (e.g., pH 10-12) to facilitate the subsequent extraction of the alkaloid bases. google.comgoogle.com

Liquid-Liquid Extraction (LLE): The concentrated and pH-adjusted solution is then subjected to liquid-liquid extraction with an immiscible organic solvent. orientjchem.org This process separates the alkaloids from the aqueous phase. orientjchem.org

From Biological Samples: For the analysis of emetine in biological fluids like plasma or urine, a different sample preparation protocol is required:

Buffering and Internal Standard Addition: The biological sample is buffered to an alkaline pH (e.g., pH 9). nih.gov An internal standard, such as N-propylprocainamide, is often added to improve the accuracy and precision of the quantitative analysis. nih.gov

Extraction: The buffered sample is extracted with an organic solvent like n-butyl chloride. nih.gov

Back Extraction: The emetine is then back-extracted from the organic phase into an acidic aqueous solution, such as 0.01 M hydrochloric acid. nih.gov This acidic layer is then collected for analysis. nih.gov

This multi-step process helps to remove interfering substances from the complex biological matrix. youtube.comtiaft.org

Purity and Identity Verification in Research Samples

Ensuring the purity and verifying the identity of this compound in research samples is paramount for the validity of experimental results. A combination of chromatographic and spectroscopic methods is typically employed. who.intacs.org

Identity Verification:

Thin-Layer Chromatography (TLC): TLC is a simple and cost-effective method for the initial identification of emetine. redalyc.org The sample extract is spotted on a silica gel plate alongside a reference standard of this compound. who.int The plate is then developed in a suitable mobile phase, such as a mixture of chloroform, methanol, and ammonium hydroxide. redalyc.org The position and appearance of the spot from the sample are compared to the standard. who.int

Spectroscopic Methods:

Infrared (IR) Spectroscopy: The IR spectrum of the research sample is compared with that of a reference standard of this compound. who.int A concordance between the two spectra provides strong evidence of identity. who.int

Colorimetric Test: A classic chemical test involves sprinkling the substance onto a solution of ammonium molybdate (B1676688) in sulfuric acid, which produces a bright green color in the presence of emetine. who.int

Specific Optical Rotation: The specific optical rotation of a solution of the sample is measured and should fall within a specified range (e.g., +16° to +19°) when calculated with reference to the dried substance. who.int

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for quantifying it. scielo.org.coresearchgate.net A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile, methanol, and an acidic buffer (e.g., 0.1% phosphoric acid). scielo.org.coresearchgate.net The purity is determined by the percentage of the main peak area relative to the total peak area in the chromatogram. A purity of over 99.5% has been reported for this compound standards. scielo.org.coredalyc.org

Related Alkaloids: The presence of related alkaloids, such as cephaeline, is a key purity concern. who.intnih.gov TLC and HPLC methods can be used to separate and identify these related substances. redalyc.orgwho.int Pharmacopoeial methods often set limits for the content of related alkaloids. who.int

Loss on Drying: This test determines the amount of water and volatile matter in the sample. This compound can exist as a pentahydrate or heptahydrate, and the loss on drying should be within specified limits. who.int

Sulfated Ash: This test measures the amount of inorganic impurities and is typically required to be not more than a certain percentage (e.g., 1.0 mg/g). who.int

Emerging and Preclinical Therapeutic Applications of Emetine Hydrochloride

Potential in Pulmonary Arterial Hypertension (PAH) Models

Pulmonary arterial hypertension (PAH) is characterized by the excessive proliferation and resistance to apoptosis of pulmonary artery smooth muscle cells (PASMCs). nih.gov Current treatments primarily focus on vasodilation and often have limited efficacy in advanced stages of the disease. nih.gov Emetine (B1671215) has emerged as a potential therapeutic agent due to its ability to inhibit the proliferation of these cells. nih.govahajournals.org

In a high-throughput screening of 5,562 compounds, emetine was identified as a potent inhibitor of proliferation in PASMCs isolated from PAH patients. nih.govahajournals.org Further studies demonstrated that emetine has a more potent antiproliferative effect on PAH-PASMCs compared to control PASMCs. ahajournals.org This inhibitory effect is concentration-dependent. ahajournals.org

Research in experimental rat models of PAH, including those induced by monocrotaline (B1676716) and Sugen/hypoxia, has shown that emetine treatment can ameliorate pulmonary hypertension. nih.govtohoku.ac.jpacs.org This is accompanied by a reduction in lung inflammation and an improvement in right ventricular function. nih.govtohoku.ac.jp In vivo studies have shown that emetine treatment can improve exercise capacity and hemodynamic parameters in these animal models. ahajournals.org

The mechanism of action of emetine in PAH involves the modulation of several key signaling pathways. It has been found to reduce the protein levels of hypoxia-inducible factors (HIF-1α and HIF-2α) and their downstream target, pyruvate (B1213749) dehydrogenase kinase 1 (PDK1). nih.gov Additionally, emetine significantly lowers the protein levels of RhoA, ROCK1, ROCK2, and their downstream effectors, cyclophilin A (CyPA) and basigin (Bsg), in PAH-PASMCs. nih.govahajournals.org By impacting the Rho-kinase/CyPA/Bsg signaling pathway, emetine can reduce the secretion of cytokines, chemokines, and growth factors from PAH-PASMCs, thereby mitigating inflammation and cell proliferation. nih.govacs.org Emetine has also been shown to decrease the levels of BRD4 and survivin, proteins involved in cell cycle regulation, apoptosis, and inflammation. nih.govahajournals.org

Table 1: Effects of Emetine in Preclinical Models of Pulmonary Arterial Hypertension

Model Key Findings Affected Signaling Molecules/Pathways Reference(s)
Human PAH-PASMCs Inhibited cell proliferation in a concentration-dependent manner. HIF-1α, HIF-2α, PDK1, RhoA, ROCK1, ROCK2, CyPA, Bsg, BRD4, Survivin nih.govahajournals.org
Monocrotaline-induced PAH (Rat) Ameliorated pulmonary hypertension, reduced lung inflammation, and improved right ventricular function. Not specified in detail for this model in the provided context. nih.govtohoku.ac.jpacs.org
Sugen/hypoxia-induced PAH (Rat) Ameliorated pulmonary hypertension, reduced lung inflammation, and improved right ventricular function and exercise capacity. Reduced secretion of cytokines/chemokines (e.g., IL-1β, IL-6, TNF-α). ahajournals.orgtohoku.ac.jpacs.orgmdpi.com

Lead Compound for Rational Drug Design

Emetine's potent biological activities, coupled with its known toxicities, make it a valuable lead compound for the rational design of new, safer therapeutic agents. acs.orgnih.gov A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. The process of drug repositioning, which involves finding new uses for existing drugs, has highlighted the potential of emetine in various diseases, including cancer and viral infections. nih.govbiorxiv.org

The structural features of emetine, particularly the (R) configuration at the C-1' position and the secondary nitrogen at the 2' position, are crucial for its biological activity. biorxiv.orgnih.gov Modifications to its structure, such as the synthesis of derivatives like 2,3-dehydroemetine, have been explored to create analogues with potentially improved safety profiles. nih.govasm.org For instance, dehydroemetine (B1670200) has been reported to have less cardiotoxic effects than emetine. nih.gov

The identification of emetine's binding site on the 40S ribosomal subunit provides a structural basis for designing new molecules with similar inhibitory mechanisms but improved selectivity and reduced toxicity. biorxiv.org Its demonstrated efficacy in various preclinical models, including those for gastric cancer and malaria, further underscores its potential as a scaffold for developing novel therapeutics. asm.orgnih.govresearchgate.net Medicinal chemists can leverage the structural information of emetine and its analogues to develop future agents with enhanced therapeutic indices for a range of diseases. acs.orgnih.gov

Table 2: Emetine and its Analogue as Lead Compounds

Compound Therapeutic Area Key Research Finding Rationale for Lead Compound Status Reference(s)
Emetine Malaria Potent in vitro inhibitor of multi-drug resistant Plasmodium falciparum. High potency allows for structural modification to reduce toxicity while maintaining efficacy. biorxiv.orgasm.orgresearchgate.net
Emetine Gastric Cancer Strong potency against gastric cancer cell growth (IC50 values in the nanomolar range). Promising preclinical efficacy suggests potential for development of novel anti-cancer drugs. nih.gov
Emetine COVID-19 Potent anti-SARS-CoV-2 activity and ability to reduce pulmonary arterial hypertension. High therapeutic capabilities make it a valuable starting point for designing less toxic antiviral agents. acs.orgacs.orgnih.govresearchgate.net
2,3-Dehydroemetine Malaria Synthetic analogue with reported lower cardiotoxicity than emetine. Demonstrates that structural modification can lead to improved safety profiles. nih.govasm.org

Future Research Directions for Emetine Hydrochloride

Elucidation of Unexplored Mechanisms of Action

While the primary mechanism of emetine (B1671215) is the inhibition of protein synthesis via binding to the 40S ribosomal subunit, its full range of molecular interactions remains partially understood. nih.govresearchgate.netiiarjournals.orgiiarjournals.org The exact molecular mechanisms responsible for its antitumor effects are still not fully known. researchgate.net Future research will likely focus on dissecting these less-characterized pathways to unlock its full therapeutic potential.

Recent studies have indicated that emetine's influence extends beyond general protein synthesis inhibition. It has been shown to modulate specific signaling pathways crucial for cell survival and proliferation. For instance, emetine can suppress the Wnt/β-catenin pathway in non-small cell lung cancer cells and reduce levels of Hypoxia-Inducible Factor-1α (HIF-1α) in acute myeloid leukemia (AML) cells. mdpi.comoncotarget.com In the context of pulmonary arterial hypertension, emetine has been found to reduce protein levels of RhoA, Rho-kinases (ROCK1 and ROCK2), and other downstream effectors. ahajournals.org Furthermore, antiviral studies against human cytomegalovirus (HCMV) suggest a mechanism involving the ribosomal protein S14 and its interaction with MDM2, thereby disrupting the MDM2-p53 feedback loop that the virus exploits. plos.org

Future investigations should aim to:

Identify Novel Binding Partners: Beyond the ribosome, identifying other cellular proteins that directly interact with emetine could reveal new mechanisms and therapeutic targets.

Dissect Signaling Pathways: Comprehensive analysis of emetine's impact on a wide array of cellular signaling networks (e.g., MAPK/ERK, PI3K/AKT, Hippo/YAP) is needed. nih.gov Understanding how emetine modulates these pathways could explain its efficacy in different disease contexts.

Investigate Epigenetic Modifications: Exploring whether emetine influences epigenetic regulators could uncover long-term effects on gene expression that contribute to its therapeutic action.

Development of Novel Analogs with Enhanced Specificity and Activity

A significant hurdle in the clinical application of emetine has been its non-specific cytotoxicity. nih.gov Modern medicinal chemistry offers a promising path forward through the design of novel analogs and prodrugs with an improved therapeutic index. A key strategy has focused on the chemical modification of the N-2′ position of the emetine molecule, as the secondary amine at this position is crucial for its cytotoxic activity. nih.govacs.org

Derivatizing the N-2′ position can render the molecule significantly less cytotoxic, creating a prodrug that is in an "OFF" state. nih.gov This prodrug can then be designed to be activated selectively within a target microenvironment, such as the acidic conditions found in tumors or by enzymes that are overexpressed in cancer tissues, like Fibroblast Activation Protein (FAP). nih.govacs.org This targeted activation would release the active emetine "warhead" preferentially at the disease site, minimizing systemic exposure. nih.gov

Key research efforts in this area include:

pH-Sensitive Prodrugs: Development of amide and dithiocarbamate (B8719985) analogues that are stable at physiological pH but hydrolyze to release active emetine in the mildly acidic tumor microenvironment. iiarjournals.orgacs.org

Enzyme-Activatable Prodrugs: Designing peptide-emetine conjugates that are substrates for tumor-specific proteases, leading to localized drug release. nih.gov

Structure-Activity Relationship (SAR) Studies: Continued exploration of how different chemical modifications across the emetine scaffold affect potency, specificity, and pharmacokinetic properties to guide the design of superior next-generation compounds. nih.govasm.org

Analog/Prodrug TypeModification SiteActivation StrategyKey FindingsReference
Peptidyl ProdrugsN-2′ PositionEnzymatic cleavage by FAP and DPPIVLead prodrug showed ~70% conversion to emetine in 24 hours in the presence of target enzymes. nih.gov
pH-Responsive AmidesN-2′ PositionAcidic hydrolysis (pH &lt; 7.0)Showed increased potency under acidic conditions, releasing 12–95% of emetine depending on the specific analog and pH. acs.org
DithiocarbamatesN-2′ PositionpH sensitivityNovel dithiocarbamate analogs showed potent anti-tumor activity with reduced toxicity to normal cells and targeted apoptotic regulatory genes. iiarjournals.orgiiarjournals.org
General N-2' Derivatives (Urea, Carbamate, etc.)N-2′ PositionReduced intrinsic activityModifications resulted in analogs that were 5–400 times less potent than emetine, confirming the importance of the N-2' secondary amine for cytotoxicity. acs.org

Combinatorial Approaches in Advanced Preclinical Models

Combining emetine with existing therapeutic agents is a strategic approach to enhance efficacy, overcome drug resistance, and potentially reduce the required dose of each compound, thereby mitigating toxicity. mdpi.com Synergistic effects have been observed in several preclinical studies, providing a strong rationale for further investigation.

For example, emetine has been shown to act synergistically with:

Cisplatin (B142131) in non-small cell lung cancer (NSCLC) cells, enhancing the anti-cancer effect in both cisplatin-naïve and resistant conditions. mdpi.com

Ara-C (cytarabine) in acute myeloid leukemia (AML) cells, where a combination of low doses of both drugs achieved a significant reduction in cell viability. oncotarget.com

Ganciclovir against human cytomegalovirus (HCMV), demonstrating robust synergistic inhibition of the virus. plos.orgnih.gov

Chloroquine to reduce the viability of cancer cells transduced with replication-deficient HIV-1 particles. nih.gov

Future research should expand these findings by utilizing more sophisticated preclinical models that better mimic human disease. This includes the use of patient-derived xenografts (PDXs), which maintain the heterogeneity of the original tumor, and humanized mouse models to study effects on the immune system. Exploring these combinations in such advanced models will provide more clinically relevant data on efficacy and potential resistance mechanisms.

Combination AgentDisease/ModelObserved EffectReference
CisplatinNon-Small Cell Lung Cancer (NSCLC) cellsSynergistic suppression of cancer cell proliferation. mdpi.com
Ara-C (Cytarabine)Acute Myeloid Leukemia (AML) cells and xenograft mouse modelSynergistic reduction in cell viability and AML burden in vivo. oncotarget.com
GanciclovirHuman Cytomegalovirus (HCMV)Synergistic inhibition of virus replication. plos.orgnih.gov
ChloroquineCancer cells (Jurkat, HEK293T, A549, H1299) transduced with RD HIV-1Synergistic decrease in cancer cell growth. nih.gov

Advanced In Vitro and In Vivo Model Systems for Efficacy and Mechanism Studies

To bridge the gap between preclinical findings and clinical outcomes, it is essential to move beyond traditional two-dimensional (2D) cell cultures and standard animal models. lek.com Advanced model systems that more accurately replicate human physiology and pathology are needed to evaluate the efficacy and mechanisms of emetine and its analogs. lek.com

Current research has utilized various cancer cell lines and xenograft models in mice and rats. oncotarget.comahajournals.orgnih.gov Future studies would benefit from adopting:

3D Organoid Cultures: These self-organizing structures derived from stem cells or patient tissues mimic the architecture and function of human organs, providing a more predictive in vitro system for efficacy and toxicity testing.

Patient-Derived Models: Using patient-derived organoids (PDOs) or xenografts (PDXs) allows for the testing of emetine on models that reflect the genetic and phenotypic diversity of human tumors, facilitating personalized medicine approaches.

Microfluidic "Organs-on-a-Chip": These devices can model the function of specific tissues or even multi-organ interactions, offering a platform to study complex physiological responses and drug pharmacokinetics in a human-relevant context. lek.com

Humanized Animal Models: For studying infectious diseases or immuno-oncology applications, mice with reconstituted human immune systems can provide critical insights into the interplay between emetine, the pathogen or tumor, and the human immune response.

Systems Biology and Omics Approaches to Uncover Global Effects

Systems biology, which integrates various "omics" data (genomics, transcriptomics, proteomics, metabolomics), offers a powerful, unbiased approach to understanding the global cellular effects of a drug. researchgate.netnih.gov Instead of focusing on a single target, these methods provide a holistic view of the molecular perturbations caused by emetine, helping to identify novel mechanisms, predict off-target effects, and discover biomarkers. nih.gov

Initial studies have already employed some of these techniques. For example, RNA sequencing has been used to reveal that emetine's anti-cancer effects in gastric cancer are mediated through the regulation of multiple signaling pathways. nih.gov A transcriptome-guided approach has also been used to identify emetine as a candidate for overcoming resistance to other cancer therapies. patsnap.com

Future research should systematically apply a multi-omics strategy:

Transcriptomics (RNA-Seq): To map the complete landscape of gene expression changes induced by emetine in various cell types and disease models.

Proteomics: To identify changes in protein expression and post-translational modifications, providing a functional readout of emetine's effects that is closer to the phenotype.

Metabolomics: To analyze how emetine alters cellular metabolism, which is often dysregulated in diseases like cancer.

Integrative Analysis: The true power of this approach lies in integrating data from all omics levels. researchgate.net This can reveal complex regulatory networks and pathways that are perturbed by the drug, leading to a more comprehensive understanding of its mechanism of action. nih.govbiorxiv.org

Computational and Structural Biology for Target Identification and Drug Design

Computational and structural biology are indispensable tools for modern drug discovery and development. They provide insights at the atomic level, guiding the rational design of new molecules and helping to identify novel therapeutic targets.

The three-dimensional structure of emetine bound to the ribosome has been resolved using cryo-electron microscopy, offering a detailed view of its primary interaction site. nih.gov Furthermore, computational methods like molecular docking have been used to predict how emetine might interact with other potential targets, such as proteins involved in viral replication or cancer signaling pathways. acs.orgtandfonline.comnih.gov

Future directions in this area include:

Virtual Screening: Using computational models of protein targets to screen large libraries of virtual compounds to identify novel scaffolds or emetine analogs with potentially higher affinity and specificity.

Molecular Dynamics Simulations: Simulating the dynamic behavior of emetine when bound to its targets can provide a deeper understanding of the binding mechanism and the structural basis for its activity. tandfonline.com

Structure-Based Drug Design: Using the known 3D structures of targets to rationally design and optimize emetine analogs. This approach can be used to enhance binding to a desired target while minimizing interactions with proteins associated with toxicity, thereby improving the therapeutic window. nih.gov

Target Identification: Employing inverse docking and other computational methods to screen the human proteome for previously unknown binding partners of emetine, which could reveal novel mechanisms of action and new therapeutic indications.

Q & A

Q. What are the recommended methods for synthesizing and characterizing emetine hydrochloride in academic laboratories?

this compound synthesis typically involves alkaloid extraction from Cephaelis ipecacuanha followed by purification via column chromatography and crystallization . Characterization should include:

  • HPLC for purity assessment (≥95% recommended for biological studies) .
  • NMR (¹H, ¹³C) and mass spectrometry to confirm structural integrity .
  • X-ray crystallography for stereochemical validation (if crystalline forms are obtained) .
    Note: For reproducibility, document solvent ratios, temperature gradients, and reaction times in detail .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

  • LC-MS/MS offers high sensitivity (LOQ: 0.1 ng/mL) in plasma/tissue samples .
  • UV-Vis spectroscopy (λmax ~283 nm) for rapid quantification in vitro, but cross-reactivity with metabolites may require validation .
  • Fluorescence polarization immunoassay for high-throughput screening, though antibody specificity must be verified .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE: Nitrile gloves (tested against Ansell Chemical Resistance Guide), lab coats, and safety goggles .
  • Engineering controls: Use fume hoods for weighing and dissolution to prevent inhalation .
  • Storage: In airtight containers at 2–8°C, away from light; label with GHS hazard codes (H303/H313/H333) .
  • Waste disposal: Neutralize acidic residues before incineration by licensed facilities .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported IC50 values across different cell lines?

Discrepancies often arise from:

  • Variability in cell culture conditions (e.g., serum concentration, passage number). Standardize protocols per ATCC guidelines .
  • Assay interference: Emetine’s autofluorescence may distort results in fluorometric assays; validate with orthogonal methods (e.g., ATP-based viability assays) .
  • Statistical rigor: Apply ANOVA with post-hoc Tukey tests to compare datasets; report confidence intervals .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in protozoan vs. mammalian systems?

  • In vitro: Use Entamoeba histolytica trophozoites for target validation (IC50: 0.1–1 μM) vs. human fibroblasts for cytotoxicity thresholds (IC50: 10–50 μM) .
  • Controls: Include emetine-resistant strains (e.g., ribosomal protein S14 mutants) to confirm target specificity .
  • Omics integration: Pair RNA-seq with ribosomal profiling to dissect translational inhibition dynamics .

Q. How can researchers mitigate batch-to-batch variability in this compound’s biological activity?

  • Preclinical QC:
    • Perform HPLC-ELSD to detect hygroscopic degradation products .
    • Validate bioactivity in a standardized in vitro model (e.g., Leishmania donovani axenic amastigotes) .
  • Data normalization: Use Z-factor analysis to account for inter-experimental variability .

Q. What strategies improve the reproducibility of this compound’s anti-cancer effects in xenograft models?

  • Dosing: Optimize via pharmacokinetic studies (t½: ~5 hr in mice; administer BID for sustained exposure) .
  • Tumor volume measurement: Use calipers with blinding and intra-observer reliability checks .
  • Heterogeneity control: Limit passage numbers of PDX models and stratify by molecular subtypes .

Methodological and Ethical Considerations

Q. What are the best practices for validating this compound’s off-target effects in kinase screens?

  • Broad-spectrum panels: Use Eurofins KinaseProfiler® with ATP concentrations mimicking physiological levels .
  • Counter-screening: Test against >50 unrelated enzymes (e.g., proteases, phosphatases) to rule out promiscuity .
  • Structural modeling: Perform docking studies with hERG or CYP450 isoforms to predict adverse interactions .

Q. How should researchers design data management plans for long-term this compound studies?

  • Metadata standards: Adopt ISA-Tab format for experimental parameters (e.g., solvent lot numbers, incubation times) .
  • Repository selection: Deposit raw spectra in MetaboLights; processed data in Figshare with CC-BY licenses .
  • Ethical compliance: Anonymize patient-derived data per GDPR if using clinical samples .

Q. What ethical considerations apply when studying this compound’s teratogenicity?

  • In vivo: Follow ARRIVE 2.0 guidelines for embryo-fetal development studies in rodents .
  • Alternatives: Use zebrafish embryos (FET assay) or human iPSC-derived organoids to reduce mammalian testing .
  • Institutional approval: Submit protocols to IACUC/IRB with justification for emetine’s hazard classification (UN2811) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.